Caffeidine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-8-6-5(7(12)9-2)11(3)4-10-6/h4,8H,1-3H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYXJOYPHLKLRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N(C=N1)C)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173862 | |
| Record name | Caffeidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20041-90-1 | |
| Record name | Caffeidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020041901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caffeidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAFFEIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT2A7LG4EQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Caffeidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caffeidine, a derivative of caffeine formed through alkaline hydrolysis, presents a subject of interest in medicinal chemistry and drug development due to its structural relationship to xanthines and potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. Detailed experimental protocols for its synthesis and characterization are outlined, and all available quantitative data are summarized for comparative analysis. Furthermore, this document explores the known biological activities of this compound, offering insights for future research and development endeavors.
Chemical Structure and Identification
This compound, systematically named N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide, is an imidazole derivative. Its chemical structure is characterized by a central imidazole ring with methyl and methylamino substituents, and a carboxamide group.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide |
| CAS Number | 20041-90-1[1] |
| Molecular Formula | C₇H₁₂N₄O[1] |
| Molecular Weight | 168.20 g/mol [1] |
| Canonical SMILES | CNC1=C(N(C=N1)C)C(=O)NC |
| InChI | InChI=1S/C7H12N4O/c1-8-6-5(7(12)9-2)11(3)4-10-6/h4,8H,1-3H3,(H,9,12)[1] |
| InChIKey | FNYXJOYPHLKLRW-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity assessment. The available data are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 78-81 °C |
| Boiling Point (Predicted) | 325.9±25.0 °C (at 760 mmHg) |
| Density (Predicted) | 1.23±0.1 g/cm³ |
| pKa (Predicted) | 13.56±0.70 |
| LogP (Predicted) | -0.66 |
| Solubility | Slightly soluble in DMSO and Methanol. |
Synthesis and Purification
This compound is primarily synthesized through the alkaline hydrolysis of caffeine.[2] The following protocol describes a general method for its preparation.
Experimental Protocol: Synthesis of this compound via Alkaline Hydrolysis of Caffeine
Materials:
-
Caffeine
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) or Nitric acid (HNO₃) for neutralization
-
Organic solvent for extraction (e.g., Dichloromethane or Chloroform)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol for recrystallization
Procedure:
-
Hydrolysis: Dissolve caffeine in an aqueous solution of sodium hydroxide (e.g., 10% w/v). The reaction mixture is then heated under reflux. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).
-
Neutralization: After completion of the reaction, the mixture is cooled to room temperature and neutralized with a suitable acid (e.g., HCl or HNO₃) to a pH of approximately 7.
-
Extraction: The aqueous solution is then extracted multiple times with an organic solvent such as dichloromethane or chloroform to separate the this compound. The organic layers are combined.
-
Drying: The combined organic extract is dried over anhydrous sodium sulfate to remove any residual water.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography.
Logical Workflow for this compound Synthesis and Purification
References
An In-depth Technical Guide to Caffeidine (CAS Number 20041-90-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caffeidine, with the Chemical Abstracts Service (CAS) number 20041-90-1, is a chemical entity closely related to caffeine, primarily known as an impurity and hydrolysis product of the widely consumed stimulant. Its chemical name is N,1-Dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide. Preliminary research indicates that this compound may possess biological activities of interest, including the inhibition of phosphodiesterases (PDEs) and acetylcholinesterase (AChE). This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, including its chemical properties, potential synthesis methods, and known biological activities. The document is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the further investigation of this compound.
Chemical and Physical Properties
This compound is a small molecule with a molecular formula of C₇H₁₂N₄O and a molecular weight of 168.20 g/mol . A summary of its key chemical identifiers and properties is presented in Table 1.
| Property | Value |
| CAS Number | 20041-90-1 |
| Molecular Formula | C₇H₁₂N₄O |
| Molecular Weight | 168.20 g/mol |
| IUPAC Name | N,1-dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide |
| Synonyms | This compound, Caffeine Impurity E |
| Canonical SMILES | CNC1=C(N(C=N1)C)C(=O)NC |
| InChI Key | FNYXJOYPHLKLRW-UHFFFAOYSA-N |
Table 1: Chemical and Physical Properties of this compound.
Synthesis
Synthesis of this compound Nitrate from Caffeine
Experimental Protocol:
This protocol is adapted from a patent describing the synthesis of this compound nitrate.
Materials:
-
Caffeine
-
Liquid Caustic Soda (Sodium Hydroxide solution)
-
Diluted Nitric Acid
-
Purified Water
Procedure:
-
In a suitable reaction vessel, combine caffeine and liquid caustic soda. The ratio of caffeine to caustic soda can be varied.
-
Heat the reaction mixture to a temperature between 80-130°C and maintain for a period of 0.5 to 6 hours.
-
After the reaction is complete, cool the mixture to 25-35°C.
-
Neutralize the solution with diluted nitric acid.
-
Cool the neutralized solution to 8-12°C to precipitate the this compound nitrate.
-
Filter the precipitate and wash the filter cake with purified water.
-
Dry the collected this compound nitrate.
Logical Workflow for this compound Nitrate Synthesis:
Caption: Synthesis workflow for this compound nitrate.
Biological Activity
This compound is reported to be an inhibitor of both phosphodiesterases (PDEs) and acetylcholinesterase (AChE). However, a significant limitation in the current body of knowledge is the lack of quantitative data (e.g., IC₅₀ or Kᵢ values) to define the potency and selectivity of these inhibitory activities.
Phosphodiesterase (PDE) Inhibition
Caffeine, the parent compound of this compound, is a known non-selective inhibitor of PDEs, which are enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[1][2][3]. By inhibiting PDEs, caffeine leads to an increase in intracellular levels of these second messengers, which can have a wide range of physiological effects[4]. It is plausible that this compound shares this mechanism of action.
Potential Signaling Pathway of this compound via PDE Inhibition:
Caption: Postulated signaling pathway of this compound.
Experimental Protocol for Phosphodiesterase Inhibition Assay (General):
A variety of methods can be employed to assess PDE inhibition. A common approach involves measuring the conversion of radiolabeled cAMP or cGMP to their respective monophosphates.
Materials:
-
This compound (test compound)
-
Purified PDE enzyme (specific isoform of interest)
-
³H-cAMP or ³H-cGMP (substrate)
-
Snake venom nucleotidase (to convert AMP/GMP to adenosine/guanosine)
-
Anion-exchange resin
-
Scintillation cocktail
-
Buffer solution (e.g., Tris-HCl)
Procedure:
-
Prepare a reaction mixture containing the PDE enzyme, buffer, and the test compound (this compound) at various concentrations.
-
Initiate the reaction by adding the radiolabeled substrate (³H-cAMP or ³H-cGMP).
-
Incubate the reaction mixture at 37°C for a defined period.
-
Terminate the reaction by heat inactivation.
-
Add snake venom nucleotidase to convert the resulting ³H-AMP or ³H-GMP to ³H-adenosine or ³H-guanosine.
-
Add an anion-exchange resin slurry to bind the unreacted charged substrate.
-
Centrifuge the mixture to pellet the resin.
-
Transfer an aliquot of the supernatant (containing the uncharged ³H-adenosine or ³H-guanosine) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value.
Acetylcholinesterase (AChE) Inhibition
This compound is also described as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine[5][6]. Inhibition of AChE leads to increased levels of acetylcholine at the synaptic cleft, which can have implications for cognitive function and the treatment of neurodegenerative diseases.
Experimental Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method):
This colorimetric assay is a widely used method for measuring AChE activity and its inhibition.
Materials:
-
This compound (test compound)
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound (this compound) at various concentrations to the designated wells.
-
Add the AChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period.
-
Initiate the reaction by adding the substrate, ATCI, to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period of time using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Workflow for AChE Inhibition Assay:
Caption: Ellman's method for AChE inhibition assay.
Toxicological Information
There is limited direct toxicological data available for this compound itself. However, studies have investigated the carcinogenicity of its N-nitroso derivatives, mononitrosothis compound (MNC) and dinitrosothis compound (DNC). These compounds can be formed from the in vitro nitrosation of this compound[7]. One study reported that chronic oral administration of MNC and DNC in rats induced malignant tumors, with distinct organ specificity[7]. It is important to note that this study did not assess the carcinogenicity of this compound directly.
Future Research Directions
The current body of literature on this compound presents several opportunities for further investigation:
-
Quantitative Biological Activity: The most critical area for future research is the determination of the inhibitory potency (IC₅₀ and Kᵢ values) of this compound against a panel of PDE isoforms and against AChE. This will help to understand its selectivity and potential therapeutic applications.
-
Detailed Synthesis: The development and publication of a detailed, high-yield synthesis protocol for this compound free base in a peer-reviewed journal would greatly facilitate further research.
-
Mechanism of Action: Elucidating the specific signaling pathways modulated by this compound is essential. Studies should investigate its effects on cAMP and cGMP levels in various cell types and explore downstream signaling events.
-
In Vivo Studies: Following comprehensive in vitro characterization, in vivo studies in animal models would be necessary to evaluate the pharmacokinetic properties, efficacy, and safety of this compound.
-
Toxicology: A thorough toxicological assessment of this compound itself is required to determine its safety profile.
Conclusion
This compound (CAS 20041-90-1) is an intriguing molecule with potential biological activities as a phosphodiesterase and acetylcholinesterase inhibitor. While its close structural relationship to caffeine provides a basis for these hypotheses, the lack of robust quantitative data and detailed mechanistic studies represents a significant knowledge gap. This technical guide has summarized the currently available information to provide a starting point for researchers and drug development professionals. Further rigorous scientific investigation is warranted to fully characterize the pharmacological profile of this compound and to explore its potential as a lead compound for the development of new therapeutic agents.
References
- 1. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Caffeine - Wikipedia [en.wikipedia.org]
- 3. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 5. Caffeine inhibits acetylcholinesterase, but not butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosothis compound and dinitrosothis compound in bd-ix rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Absence of Naturally Occurring Caffeidine in Tea and Coffee: A Technical Review
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the inquiry into the natural occurrence of caffeidine in tea (Camellia sinensis) and coffee (Coffea spp.). Extensive review of scientific literature and chemical databases reveals no evidence to support the natural biosynthesis or presence of this compound in these plants. Instead, this compound is identified as a known impurity of caffeine, designated as "Caffeine EP Impurity E," formed through the chemical degradation of caffeine under specific conditions. This document provides a comprehensive overview of this compound, its relationship to caffeine, and the conditions leading to its formation.
This compound: Chemical Identity and Properties
This compound, chemically distinct from caffeine, is an imidazole derivative. Its fundamental properties are summarized in Table 1.
| Property | Value | Source |
| Chemical Name | N,1-Dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide | --INVALID-LINK-- |
| Synonyms | Caffeine EP Impurity E, 1-Methyl-4-(methylamino)-5-(N-methylcarbamoyl)imidazole | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 20041-90-1 | --INVALID-LINK-- |
| Molecular Formula | C₇H₁₂N₄O | --INVALID-LINK-- |
| Molecular Weight | 168.20 g/mol | --INVALID-LINK-- |
Formation of this compound from Caffeine
This compound is not a product of the natural biosynthetic pathways of purine alkaloids in tea or coffee plants. Instead, it is formed from the degradation of caffeine under alkaline conditions.
Experimental Protocol: Alkaline Hydrolysis of Caffeine
The synthesis of this compound is typically achieved through the alkaline hydrolysis of caffeine. The following protocol outlines a general method for this conversion.
Materials:
-
Caffeine
-
Liquid caustic soda (sodium hydroxide solution)
-
Diluted nitric acid
-
Purified water
-
Vacuum drying oven
Procedure:
-
Caffeine and liquid caustic soda are combined in a mass ratio of 1:4 to 1:10.
-
The mixture is heated to a temperature between 80-130°C and allowed to react for 0.5 to 6 hours.
-
The reaction mixture is then cooled to 25-35°C.
-
The solution is neutralized using diluted nitric acid.
-
The neutralized solution is further cooled to 8-12°C to facilitate the precipitation of the product.
-
The precipitate is collected by filtration.
-
The filter cake is washed with purified water and subsequently dried in a vacuum drying oven at 35-40°C for 3-5 hours to yield this compound nitrate.[1]
This process highlights that the formation of this compound from caffeine requires conditions that are not present in the natural biological environment of tea and coffee plants.
Formation in Specific Food Preparations
An interesting case of this compound formation is in the preparation of "Noon Chai," a traditional tea from Kashmir. This tea is prepared by boiling green tea leaves with sodium bicarbonate and salt for an extended period. The addition of sodium bicarbonate creates an alkaline environment, which, combined with prolonged heating, facilitates the hydrolysis of naturally present caffeine into this compound.[2] This example underscores that while this compound can be found in a tea-based beverage, its presence is a result of the specific preparation method and not due to its natural occurrence in the tea leaves themselves.
Signaling Pathways and Logical Relationships
The relationship between caffeine and this compound is a straightforward chemical transformation rather than a complex biological signaling pathway. The diagram below, generated using Graphviz, illustrates this degradative process.
caffeine [label="Caffeine\n(C₈H₁₀N₄O₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound\n(C₇H₁₂N₄O)", fillcolor="#34A853", fontcolor="#FFFFFF"];
caffeine -> this compound [label="Alkaline Hydrolysis\n(e.g., with NaOH or NaHCO₃ and heat)"]; }
Caption: Conversion of Caffeine to this compound.Conclusion
Based on the available scientific evidence, This compound does not naturally occur in tea and coffee . It is a degradation product of caffeine, formed under alkaline conditions through hydrolysis. Its presence as "Caffeine EP Impurity E" is relevant for the quality control of pharmaceutical-grade caffeine. The formation of this compound in specific food preparations like Noon Chai is a result of the cooking process and not indicative of its natural presence in the raw plant material. Researchers and professionals in drug development should be aware of this distinction and the conditions that can lead to the formation of this caffeine-related compound.
References
The Formation of Caffeidine via Caffeine Hydrolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caffeine, a ubiquitous methylxanthine, undergoes hydrolysis under specific conditions to yield caffeidine, an imidazole derivative of interest due to its potential biological activities and as a precursor in chemical synthesis. This technical guide provides a comprehensive overview of the formation of this compound from caffeine, focusing on the chemical transformation, reaction kinetics, and detailed experimental protocols for its synthesis and quantification. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction
Caffeine (1,3,7-trimethylxanthine) is a well-known central nervous system stimulant. Its chemical structure, a fused pyrimidinedione and imidazole ring system, contains a cyclic amide (lactam) functionality that is susceptible to hydrolysis. Under alkaline conditions, the pyrimidine ring of caffeine can be opened, leading to the formation of this compound (N,1-dimethyl-4-(methylamino)imidazole-5-carboxamide).[1][2] The formation of this compound is a critical consideration in the stability and degradation studies of caffeine-containing formulations and has implications for understanding its metabolic pathways. Furthermore, this compound itself has been investigated for its biological properties and as a potential scaffold in drug design. This guide details the fundamental aspects of this hydrolytic conversion.
Chemical Transformation: From Caffeine to this compound
The conversion of caffeine to this compound involves the hydrolytic cleavage of the amide bond within the pyrimidine ring of the caffeine molecule. This reaction is most effectively carried out under basic conditions.
Reaction Mechanism
The alkaline hydrolysis of caffeine to this compound proceeds through a nucleophilic acyl substitution mechanism, which is characteristic of base-catalyzed amide hydrolysis.[3][4][5] The process can be summarized in the following steps:
-
Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks one of the carbonyl carbons in the pyrimidine ring of caffeine. This leads to the formation of a tetrahedral intermediate.
-
Ring Opening: The tetrahedral intermediate collapses, resulting in the cleavage of the C-N bond within the six-membered ring.
-
Proton Transfer: A series of proton transfer steps likely occur, leading to the formation of a this compound carboxylate ion intermediate.[1]
-
Decarboxylation (presumed): While not explicitly detailed in all literature, the formation of this compound from the this compound carboxylate ion would require a decarboxylation step.
-
Final Product: The resulting product is this compound, an imidazole derivative.
Quantitative Data on Caffeine Hydrolysis
Table 1: Kinetic Data for the Alkaline Hydrolysis of Caffeine
| Parameter | Value | Conditions | Reference |
| Bimolecular rate constant (k_b) | 0.89 x 10⁻³ L mol⁻¹ s⁻¹ | Aqueous NaOH, extrapolated to zero NaOH activity | [1] |
Note: The reported rate constant is for the formation of a presumed "this compound carboxylate ion" intermediate.
Table 2: this compound Yield from Caffeine Hydrolysis
| pH | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| ~14 (1M NaOH) | 80 | 3.3 | Not explicitly stated | [6] |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
This table is intended to be populated as more research becomes available. The single entry is based on reported experimental conditions where this compound was successfully synthesized, although the final yield was not specified in the primary context.
Experimental Protocols
This section provides a detailed methodology for the hydrolysis of caffeine to this compound and its subsequent analysis.
Alkaline Hydrolysis of Caffeine
This protocol is adapted from conditions reported to successfully produce this compound.[6]
Materials:
-
Caffeine
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
pH meter
-
Hydrochloric acid (HCl) for neutralization (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve caffeine in deionized water to a known concentration (e.g., 0.1 M).
-
Addition of Base: While stirring, add a concentrated solution of NaOH to the caffeine solution to achieve a final concentration of 1 M.
-
Hydrolysis: Equip the flask with a reflux condenser and heat the reaction mixture to 80°C using a heating mantle. Maintain this temperature and continue stirring for 3.3 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by HPLC (see section 4.2).
-
Work-up (Optional): After the reaction is complete, cool the mixture to room temperature. The solution can be neutralized with HCl if required for subsequent purification steps.
Quantification of Caffeine and this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method that can be optimized for the separation and quantification of caffeine and this compound.[7][8][9][10][11]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water is a common mobile phase for caffeine analysis. The ratio can be optimized for the best separation of caffeine and this compound (e.g., starting with 30:70 methanol:water). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Caffeine has a strong absorbance at approximately 273 nm. This wavelength can be used for the detection of both caffeine and this compound, though the optimal wavelength for this compound may vary and should be determined.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Procedure:
-
Standard Preparation: Prepare stock solutions of caffeine and this compound of known concentrations in the mobile phase. From these stock solutions, prepare a series of calibration standards.
-
Sample Preparation: Dilute the aliquots from the hydrolysis reaction with the mobile phase to a concentration within the calibration range. Filter the samples through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area against the concentration for both caffeine and this compound standards. Use the regression equation from the calibration curve to determine the concentration of caffeine and this compound in the reaction samples.
Visualization of Pathways and Workflows
Signaling Pathways
As this compound is a product of chemical hydrolysis and not a well-established biological signaling molecule itself, a signaling pathway diagram is not applicable in this context. The primary biological relevance of this compound discussed in the literature is its potential for nitrosation to form carcinogenic compounds.
Experimental and Logical Workflows
Caption: Reaction pathway of caffeine to this compound.
Caption: Workflow for this compound synthesis and analysis.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for the structural elucidation of this compound. The expected chemical shifts will differ significantly from those of caffeine due to the opening of the pyrimidine ring. Spectral data for this compound can be found in public databases such as PubChem.[12]
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of this compound (168.20 g/mol ).[12] Fragmentation patterns observed in MS/MS can provide further structural confirmation.
Conclusion
The hydrolysis of caffeine to this compound is a well-established chemical transformation, particularly under alkaline conditions. This guide provides a foundational understanding of the reaction mechanism, available kinetic data, and detailed experimental protocols for the synthesis and analysis of this compound. While the fundamental aspects are outlined, there remains a need for more comprehensive quantitative studies on the yield of this compound under a broader range of conditions. The provided methodologies and workflows offer a solid starting point for researchers interested in exploring the chemistry and biological relevance of this caffeine derivative.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. Ch20 : Amide hydrolysis [chem.ucalgary.ca]
- 6. scispace.com [scispace.com]
- 7. HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. japsonline.com [japsonline.com]
- 10. ejgm.co.uk [ejgm.co.uk]
- 11. biomanufacturing.org [biomanufacturing.org]
- 12. This compound | C7H12N4O | CID 159880 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Caffeidine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Caffeidine, a primary hydrolysis product of caffeine, is a compound of significant interest due to its relationship with one of the world's most consumed psychoactive substances. While structurally similar to caffeine, suggesting a comparable pharmacological profile, direct research into its specific biological activities is limited. The predominant focus of existing literature has been on its role as a precursor to carcinogenic N-nitroso compounds, namely Mononitroso this compound (MNC) and Dinitrosothis compound (DNC).
This technical guide synthesizes the available information on this compound's biological relevance. It covers its reported, albeit largely unquantified, inhibitory activities against key enzymes and delves into the well-documented formation and carcinogenicity of its nitrosated derivatives. This document provides structured data, detailed experimental protocols for analogous compounds, and visual diagrams of relevant pathways to serve as a comprehensive resource for the scientific community.
Introduction to this compound
This compound (IUPAC Name: N,1-Dimethyl-4-(methylamino)imidazole-5-carboxamide) is an imidazole derivative formed from the alkaline hydrolysis of caffeine.[1] It is sometimes present as an impurity in caffeine samples.[2][3] Given its structural analogy to caffeine, a known methylxanthine, this compound is presumed to share certain biological activities, such as the inhibition of phosphodiesterases (PDEs) and acetylcholinesterase (AChE).[2][4] However, the most extensively studied aspect of this compound's biological significance is its chemical transformation into potent carcinogens under nitrosating conditions.
Reported Biological Activities and Mechanisms
Phosphodiesterase (PDE) Inhibition
This compound has been reported to exhibit inhibitory activity towards cyclic nucleotide phosphodiesterases.[2][4] PDEs are enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. By inhibiting PDEs, methylxanthines like caffeine increase intracellular levels of cAMP and cGMP, leading to a range of physiological effects.
Despite these reports, specific quantitative data, such as IC50 values for this compound against different PDE isoforms, are not available in the public literature. The activity is inferred from its structural class.
Caption: General mechanism of phosphodiesterase (PDE) inhibition by methylxanthines like this compound.
Acetylcholinesterase (AChE) Inhibition
This compound is cited as an impurity of caffeine, which is known to be a reversible inhibitor of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[2] Inhibition of AChE leads to increased acetylcholine levels at the synaptic cleft, enhancing cholinergic neurotransmission. For caffeine, a non-competitive inhibition of AChE has been demonstrated with a Ki of 175 ± 9 μmol/L.[2] While it is plausible that this compound possesses similar activity, direct experimental evidence and quantitative values are currently lacking.
Role as a Precursor to Carcinogenic Nitrosamines
The most significant and well-documented biological aspect of this compound is its role as a precursor to N-nitroso compounds. In acidic environments, such as the stomach, and in the presence of nitrite, this compound can undergo nitrosation to form Mononitroso this compound (MNC) and Dinitrosothis compound (DNC).[5][6][7]
These compounds have demonstrated significant carcinogenicity and mutagenicity in animal studies.[6][8] DNC, a nitrosamide, is highly mutagenic both with and without metabolic activation.[6] Chronic oral administration of MNC in rats led to tumors in the nasal cavity, while DNC induced squamous cell carcinoma of the forestomach.[6][8]
Caption: Formation of carcinogenic nitrosamines from this compound and subsequent tumor initiation.
Quantitative Toxicity Data
The acute toxicity of this compound's primary nitroso derivatives has been determined in rat models.
| Compound | Animal Model | Route of Administration | LD50 Value | Citation |
| Mononitroso this compound (MNC) | BD-IX Rats | Oral | ~1300 mg/kg b.w. | [6] |
| Dinitrosothis compound (DNC) | BD-IX Rats | Oral | ~230 mg/kg b.w. | [6] |
Key Experimental Protocols
While specific protocols for this compound are scarce, the following methodologies, standard for assessing methylxanthines and related compounds, are provided as a reference for future research.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a common method for measuring the inhibition of PDE enzymes.
-
Objective: To determine the IC50 value of a test compound (e.g., this compound) against a specific PDE isoform.
-
Materials:
-
Recombinant human PDE enzyme (e.g., PDE4D)
-
cAMP or cGMP substrate
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
Test compound (this compound) dissolved in DMSO
-
Inorganic phosphate detection reagent (e.g., Malachite Green)
-
96-well microplate and plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the PDE enzyme, assay buffer, and the this compound dilution (or vehicle control).
-
Initiate the reaction by adding the cAMP or cGMP substrate. Incubate at 30°C for a specified time (e.g., 20 minutes).
-
Stop the PDE reaction and initiate the nucleotidase reaction by adding snake venom nucleotidase. This converts the resulting AMP/GMP to adenosine/guanosine and inorganic phosphate (Pi). Incubate for a further 10 minutes.
-
Terminate the nucleotidase reaction and develop color by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
-
Objective: To determine the inhibitory potential (IC50 or Ki) of this compound against AChE.
-
Materials:
-
Acetylcholinesterase (e.g., from Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) dissolved in buffer or DMSO
-
96-well microplate and plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
To a 96-well plate, add phosphate buffer, DTNB solution, and the this compound dilution (or vehicle control).
-
Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the ATCI substrate.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate (a yellow-colored anion).
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
The rate of reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Determine the IC50 value by plotting percent inhibition versus compound concentration. For mechanism studies (e.g., determining Ki), the assay is repeated with varying substrate concentrations.[2]
-
Conclusion and Future Directions
This compound remains an understudied molecule with potential biological activities inferred from its chemical structure and origin. While its role as a precursor to potent carcinogens is well-established and of significant toxicological concern, its direct pharmacological profile is largely undefined. There is a clear need for quantitative studies to determine its potency as a phosphodiesterase and acetylcholinesterase inhibitor. Such research would clarify its pharmacological effects and provide a more complete understanding of the biological activities of caffeine metabolites and derivatives. Future investigations should focus on performing the standard enzymatic assays detailed in this guide to generate the quantitative data necessary for a thorough risk-benefit assessment and to explore any potential therapeutic applications.
References
- 1. Bioassay for Determining the Concentrations of Caffeine and Individual Methylxanthines in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caffeine Inhibits Acetylcholinesterase, But Not Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of acetylcholinesterase by caffeine, anabasine, methyl pyrrolidine and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosothis compound and dinitrosothis compound in bd-ix rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from this compound and this compound acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Mononitroso Caffeidine (MNC): An Examination of Carcinogenic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Mononitroso caffeidine (MNC) is a nitroso-compound derived from this compound, a hydrolysis product of caffeine. While caffeine itself is not considered carcinogenic, its degradation pathways under certain conditions can lead to the formation of potentially hazardous compounds. This technical guide provides a comprehensive overview of the available scientific evidence regarding the potential carcinogenicity of MNC. Due to a lack of direct toxicological studies on MNC, this report leverages data from structurally similar and mechanistically related compounds, namely mononitrosocaffeine and dinitrosocaffeine, to infer its potential risks. This guide summarizes the proposed mechanism of action, available genotoxicity and carcinogenicity data on related compounds, and outlines the experimental methodologies employed in these key studies. The information is intended to inform risk assessment and guide future research in the fields of toxicology and drug development.
Introduction
Caffeine, a widely consumed stimulant, can undergo hydrolysis to form this compound. In the presence of nitrosating agents, such as nitrites found in certain dietary sources and endogenous processes, this compound can be converted to mononitroso this compound (MNC).[1][2] The formation of N-nitroso compounds is a well-established risk factor for carcinogenesis, prompting concern over the potential health effects of MNC. This document synthesizes the existing, albeit limited, research on MNC and draws parallels from more extensively studied analogous compounds to provide a robust assessment of its potential carcinogenicity.
Proposed Mechanism of Carcinogenicity
The primary hypothesis regarding the carcinogenicity of MNC centers on its metabolic activation to a reactive electrophile that can interact with cellular macromolecules, including DNA. This proposed pathway is detailed below.
Metabolic Activation of MNC
Research suggests that MNC undergoes enzymatic demethylation to form a reactive metabolite, N,1-methyl-4(N-methyl-N-nitrosamino)-imidazole-5-carboxylic acid (MNIC).[1][2] This metabolite is then proposed to react with cellular nucleophiles, most notably DNA, through the formation of a putative imidazole diazonium ion.[1][2] The covalent interaction of this reactive species with DNA is believed to be the initiating event in the carcinogenic process.
Figure 1: Proposed metabolic activation pathway of Mononitroso this compound (MNC).
Carcinogenicity and Genotoxicity Data (Surrogate Compounds)
It has been reported that mononitrosocaffeine and dinitrosocaffeine are mutagenic in bacteria, induce DNA fragmentation in primary rat hepatocytes, and are carcinogenic in rats.
Genotoxicity Data
The following table summarizes the qualitative genotoxicity findings for the surrogate compounds.
| Compound | Test System | Result |
| Mononitrosocaffeine | Bacterial Mutagenicity (Ames Test) | Mutagenic |
| Dinitrosocaffeine | Bacterial Mutagenicity (Ames Test) | Mutagenic |
| Mononitrosocaffeine | DNA Fragmentation (Rat Hepatocytes) | Induces Fragmentation |
| Dinitrosocaffeine | DNA Fragmentation (Rat Hepatocytes) | Induces Fragmentation |
Table 1: Summary of Genotoxicity Data for Surrogate Compounds.
Carcinogenicity Data
While specific tumor incidence data from the primary literature is not accessible, reports indicate that both mononitrosocaffeine and dinitrosocaffeine have demonstrated carcinogenicity in rat models. The specific tumor sites and dose-response relationships would be critical for a complete risk assessment and represent a significant data gap.
Experimental Protocols (General Overview)
Detailed experimental protocols for the carcinogenicity studies on mononitrosocaffeine and dinitrosocaffeine are not available in the accessed literature. However, based on standard toxicological practices, the following general methodologies would likely have been employed.
Bacterial Reverse Mutation Assay (Ames Test)
This assay is a standard method for evaluating the mutagenic potential of a chemical.
Figure 2: Generalized experimental workflow for the Ames Test.
Protocol Details:
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: Experiments are conducted with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver homogenate) to detect mutagens that require metabolic activation.
-
Procedure: The bacterial strains are exposed to various concentrations of the test article in the presence or absence of S9 mix. The mixture is then plated on a minimal glucose agar medium lacking histidine.
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted after a 48-72 hour incubation period. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vivo Carcinogenicity Study (Rat Model)
Long-term animal bioassays are the gold standard for assessing the carcinogenic potential of a substance.
Figure 3: Generalized experimental workflow for an in vivo carcinogenicity study.
Protocol Details:
-
Test System: Typically, male and female rats of a specific strain (e.g., Sprague-Dawley or Fischer 344).
-
Dose Administration: The test compound is administered chronically (e.g., for 2 years) via an appropriate route (e.g., in the diet, drinking water, or by gavage). Multiple dose groups are used, including a high dose, a low dose, and a concurrent control group.
-
In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured regularly.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically, and a comprehensive set of tissues is collected for microscopic examination (histopathology).
-
Endpoint: The primary endpoint is the incidence of tumors in the dosed groups compared to the control group. Statistical analysis is performed to determine if there is a significant increase in tumors at any site.
Conclusion and Future Directions
The available evidence, though indirect, strongly suggests that mononitroso this compound (MNC) possesses carcinogenic potential. The proposed mechanism of action, involving metabolic activation to a DNA-reactive species, is consistent with that of many known carcinogens. Furthermore, the established mutagenicity and carcinogenicity of the structurally similar compounds, mononitrosocaffeine and dinitrosocaffeine, provide compelling surrogate evidence.
However, a definitive risk assessment of MNC is hampered by the lack of direct toxicological studies. To address this critical data gap, the following research is recommended:
-
In Vitro Genotoxicity Studies: A battery of in vitro genotoxicity assays, including the Ames test and a mammalian cell chromosomal aberration or micronucleus assay, should be conducted on MNC.
-
In Vivo Genotoxicity Studies: If in vitro assays are positive, in vivo studies, such as the rodent bone marrow micronucleus test, should be performed.
-
Long-Term Carcinogenicity Bioassay: A chronic (2-year) rodent bioassay is necessary to definitively determine the carcinogenic potential of MNC and to establish a dose-response relationship.
References
The Role of Caffeidine in Food and Beverage Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caffeidine, a hydrolytic derivative of caffeine, represents an area of growing interest within food and beverage chemistry, primarily due to its potential formation under certain processing and preparation conditions and the significant toxicological implications of its nitrosated derivatives. While not a primary constituent of most foods and beverages, its presence as a caffeine impurity or degradation product warrants a thorough understanding of its chemical properties, analytical detection, and physiological effects. This technical guide provides a comprehensive overview of this compound, focusing on its formation, chemical characteristics, and the experimental protocols for its analysis and the assessment of its carcinogenic N-nitroso compounds.
Introduction
This compound, with the chemical name N,1-Dimethyl-4-(methylamino)imidazole-5-carboxamide, is recognized as both an impurity and a hydrolysis product of caffeine.[1] Its chemical formula is C₇H₁₂N₄O, and it has a molecular weight of 168.2 g/mol . While caffeine itself is widely consumed and studied for its stimulant effects, the significance of this compound lies in its potential to form carcinogenic N-nitroso compounds, namely mononitrosothis compound (MNC) and dinitrosothis compound (DNC), through endogenous nitrosation.[2] This has raised concerns, particularly in contexts where food and beverage preparation methods may facilitate the hydrolysis of caffeine to this compound.[3]
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₂N₄O | [1] |
| Molecular Weight | 168.2 g/mol | [1] |
| CAS Number | 20041-90-1 | [1] |
| Appearance | Crystalline solid | [4] |
| Melting Point | 78-81°C | [1] |
| Solubility | Soluble in DMSO and Methanol | [1] |
Occurrence in Food and Beverages
Direct quantitative data on the natural occurrence of this compound in a wide range of food and beverages is limited. Its primary route of appearance is through the alkaline hydrolysis of caffeine.[1][5] One notable instance is in the preparation of a traditional salted tea in Kashmir, India, where sodium bicarbonate is added, creating alkaline conditions that facilitate the conversion of caffeine to this compound.[3] Given the widespread consumption of caffeine-containing products, the potential for this compound formation exists in any environment where caffeine is subjected to alkaline conditions, such as in certain processing techniques or recipes.
Formation of this compound from Caffeine
The formation of this compound from caffeine occurs via alkaline hydrolysis. This chemical transformation is a critical first step in the pathway to the formation of its carcinogenic derivatives.
Caption: Formation of this compound from Caffeine via Alkaline Hydrolysis.
Experimental Protocols
Synthesis of this compound Nitrate via Alkaline Hydrolysis of Caffeine
This protocol is adapted from the method described by Ivankovic et al. (1998).[6]
Materials:
-
Caffeine
-
Sodium hydroxide (NaOH)
-
Nitric acid (65%)
-
Distilled water
-
Stir plate and stir bar
-
Beakers
-
Ice bath
-
Suction filtration apparatus
Procedure:
-
Prepare a solution of sodium hydroxide in water. For example, dissolve 206 g of NaOH in 2.6 L of water.[6]
-
Add 500 g of caffeine to the NaOH solution.[6]
-
Stir the suspension at room temperature for 48 hours, by which time the solution should become colorless.[6]
-
Cool the reaction mixture in an ice bath.
-
Slowly add 560 ml of 65% nitric acid to the cooled solution to precipitate this compound nitrate.[6]
-
Continue stirring for an additional hour in the ice bath.[6]
-
Collect the precipitate by suction filtration and wash with a small amount of cold water.[6]
Synthesis of Mononitrosothis compound (MNC) and Dinitrosothis compound (DNC)
This protocol describes the in vitro nitrosation of this compound.[1]
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Acetic anhydride
-
Acetic acid
-
Appropriate reaction vessel and stirring apparatus
-
Extraction solvents (e.g., dichloromethane)
-
Purification apparatus (e.g., chromatography column)
Procedure:
-
Dissolve this compound in a suitable solvent system.
-
Perform nitrosation using a mixture of NaNO₂, acetic anhydride, and acetic acid.[6] The reaction proceeds with preferential nitrosation of the amino group to form MNC, an asymmetric N-nitrosamine, and DNC, a N-nitrosamide.[1]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).
-
Upon completion, quench the reaction and extract the products using an organic solvent.
-
Purify MNC and DNC from the crude product mixture using chromatographic techniques.
Analytical Determination of this compound
While specific validated methods for this compound in complex food matrices are not widely published, methods for caffeine analysis can be adapted. High-Performance Liquid Chromatography (HPLC) is a suitable technique.
Instrumentation and Conditions (Example):
-
Instrument: HPLC with UV detector
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[7]
-
Mobile Phase: A gradient or isocratic mixture of water and methanol or acetonitrile.[7][8] A starting point could be a 50:50 (v/v) mixture of water and methanol.[8]
-
Flow Rate: 1.0 mL/min[8]
-
Detection Wavelength: 272 nm (a common wavelength for caffeine detection that would likely be suitable for the structurally similar this compound)[8]
-
Injection Volume: 20 µL[7]
-
Column Temperature: 35°C[7]
Sample Preparation:
-
Extraction: For solid samples, a solvent extraction (e.g., with water or a water/methanol mixture) may be necessary. For liquid samples, direct injection after filtration may be possible, depending on the matrix complexity.
-
Filtration: All samples and standards should be filtered through a 0.45 µm syringe filter before injection.
Quantification: Quantification can be achieved using an external standard calibration curve prepared with pure this compound standard.
Caption: General Workflow for HPLC Analysis of this compound.
Toxicological Significance of this compound Derivatives
The primary concern surrounding this compound is its role as a precursor to carcinogenic N-nitroso compounds.
Formation of Mononitrosothis compound (MNC) and Dinitrosothis compound (DNC)
In an acidic environment, such as the stomach, and in the presence of nitrite, this compound can undergo nitrosation to form MNC and DNC.[1]
Caption: Nitrosation of this compound to form MNC and DNC.
Carcinogenicity and Mutagenicity
Studies have demonstrated the carcinogenicity of MNC and DNC in animal models. Chronic oral administration of these compounds to rats resulted in the induction of malignant tumors.[6][9]
| Compound | Acute LD₅₀ (rats, mg/kg b.w.) | Carcinogenicity in Rats | Reference |
| MNC | ~1300 | Tumors in the nasal cavity (neuroepitheliomas and squamous cell carcinoma) | [6][9] |
| DNC | ~230 | Squamous cell carcinoma of the forestomach | [6][9] |
Mutagenicity studies using the Ames test have shown that DNC is a direct-acting mutagen in several Salmonella typhimurium strains (TA100, TA1535, and TA102), and its mutagenic potential is enhanced with metabolic activation.[10] In contrast, MNC did not show mutagenicity in the same tester strains.[10]
Experimental Protocol: Ames Test for Mutagenicity Assessment
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it in their growth medium. The assay measures the rate of reverse mutations (reversions) to the prototrophic state (his+), which allows the bacteria to grow on a histidine-deficient medium. An increase in the number of revertant colonies in the presence of a test substance indicates its mutagenic potential.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA102, TA1535)
-
Minimal glucose agar plates
-
Top agar
-
Histidine/biotin solution
-
Test compound (e.g., DNC)
-
Positive and negative controls
-
S9 fraction (for metabolic activation)
-
Incubator (37°C)
Procedure (Plate Incorporation Method):
-
Prepare serial dilutions of the test compound.
-
To a tube containing molten top agar at 45°C, add the bacterial tester strain, a small amount of histidine/biotin solution (to allow for a few cell divisions), and the test compound. For experiments with metabolic activation, add the S9 fraction.
-
Vortex the mixture gently and pour it onto a minimal glucose agar plate.
-
Spread the top agar evenly and allow it to solidify.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate and compare the results for the test compound to the negative (solvent) control.
Caption: Simplified Workflow of the Ames Test.
Hypothetical Signaling Pathways and Physiological Effects
Direct research on the specific signaling pathways of this compound is scarce. However, as an impurity and analogue of caffeine, it is plausible that this compound could interact with some of the same biological targets as caffeine, although likely with different affinities and potencies.
Caffeine's primary mechanism of action is as an antagonist of adenosine receptors. It also inhibits phosphodiesterases, leading to an increase in intracellular cyclic AMP (cAMP). Given the structural similarities, it is hypothesized that this compound may exhibit some activity at these targets.
Caption: Hypothetical Interaction of this compound with Caffeine's Targets.
It is important to emphasize that this is a hypothetical pathway and requires experimental validation. The more significant and established physiological effect of this compound is its role as a precursor to the carcinogens MNC and DNC.
Conclusion
This compound is a compound of interest in food and beverage chemistry, not for its inherent properties in these products, but for its potential formation from caffeine and the subsequent conversion to potent carcinogens. For researchers, scientists, and drug development professionals, understanding the conditions that lead to this compound formation is crucial for assessing the safety of food products and pharmaceuticals. The analytical methods for caffeine can be adapted for the detection and quantification of this compound, and established toxicological assays like the Ames test are vital for evaluating the mutagenic risk of its derivatives. Further research is needed to quantify the prevalence of this compound in a broader range of foods and beverages and to elucidate its specific biochemical and physiological effects.
References
- 1. Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from this compound and this compound acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tea-and-coffee.com [tea-and-coffee.com]
- 3. Caffeine-derived N-nitroso compounds--I: Nitrosatable precursors from caffeine and their potential relevance in the etiology of oesophageal and gastric cancers in Kashmir, India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. jetir.org [jetir.org]
- 8. Method Development and Validation for the Determination of Caffeine: An Alkaloid from Coffea arabica by High-performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosothis compound and dinitrosothis compound in bd-ix rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caffeine-derived N-nitroso compounds. III: Mutagenicity in S. typhimurium and in vitro induction of DNA single-strand breaks in rat hepatocytes by mononitrosothis compound and dinitrosothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Caffeidine from Caffeine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeidine is a derivative of caffeine formed through the hydrolytic opening of the imidazole ring of the caffeine molecule. This process is typically achieved through alkaline hydrolysis. While this compound itself is reported to be unstable and susceptible to oxidation in air, it can be converted to a more stable salt, such as this compound nitrate, for easier handling and storage.[1] This document provides a detailed protocol for the synthesis of this compound, in the form of its nitrate salt, from caffeine, based on established methodologies.[1] this compound is noted as an impurity of caffeine and has been investigated for its own chemical and biological properties.[2][3]
Data Presentation: Synthesis Parameters
The following table summarizes the key quantitative parameters for the synthesis of this compound nitrate from caffeine via alkaline hydrolysis.
| Parameter | Value | Reference |
| Reactants | ||
| Caffeine | 1 part (by mass) | [1] |
| Liquid Caustic Soda (NaOH) | 4 - 10 parts (by mass) | [1] |
| Reaction Conditions | ||
| Temperature | 80 - 130 °C | [1] |
| Reaction Time | 0.5 - 6 hours | [1] |
| Neutralization & Isolation | ||
| Neutralizing Agent | Diluted Nitric Acid | [1] |
| Crystallization Temperature | 8 - 12 °C | [1] |
| Drying | ||
| Temperature | 35 - 40 °C | [1] |
| Duration | 3 - 5 hours | [1] |
| Method | Vacuum Drying Oven | [1] |
Experimental Protocol: Synthesis of this compound Nitrate from Caffeine
This protocol details the steps for the synthesis of this compound nitrate from caffeine through alkaline hydrolysis.
Materials:
-
Caffeine
-
Liquid Caustic Soda (Sodium Hydroxide solution, e.g., 30%)
-
Diluted Nitric Acid
-
Purified Water
-
Reaction vessel (e.g., four-hole boiling flask)
-
Heating and stirring apparatus
-
Cooling bath
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum drying oven
-
pH meter or pH indicator strips
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine caffeine and liquid caustic soda. The mass ratio of caffeine to liquid caustic soda should be between 1:4 and 1:10.[1] For example, for 39g of caffeine, 126g of 30% sodium hydroxide solution can be used.[1]
-
Heating and Reaction: Stir the mixture and heat it to a temperature between 80 °C and 130 °C.[1] Maintain this temperature for a period of 0.5 to 6 hours.[1] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) if necessary. In one example, the reaction was held at 90 °C for 30 minutes, followed by the addition of more sodium hydroxide solution and incubation for another 2 hours.[1]
-
Cooling: After the reaction is complete, cool the mixture to a temperature of 25 - 35 °C.[1]
-
Neutralization: Carefully neutralize the reaction mixture to a neutral pH using diluted nitric acid.[1] Monitor the pH closely during this step.
-
Crystallization: Cool the neutralized solution to a temperature between 8 °C and 12 °C to induce the crystallization of this compound nitrate.[1]
-
Filtration: Collect the crystalline product by filtration.[1]
-
Washing: Wash the filter cake with purified water to remove any residual impurities.[1]
-
Drying: Dry the collected crystals in a vacuum drying oven at a temperature of 35 - 40 °C for 3 - 5 hours to obtain the final this compound nitrate product.[1]
Visualization of the Synthesis Pathway
The following diagram illustrates the chemical transformation of caffeine to this compound through alkaline hydrolysis.
Caption: Synthesis of this compound from Caffeine via Alkaline Hydrolysis.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for the synthesis of this compound nitrate.
Caption: Workflow for the Synthesis of this compound Nitrate.
References
- 1. CN101691358B - Application and synthesis method of this compound nitrate - Google Patents [patents.google.com]
- 2. Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from this compound and this compound acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Caffeine and Its Metabolites
This application note provides a detailed protocol for the simultaneous quantitative analysis of caffeine and its primary metabolites, including theobromine, paraxanthine, and theophylline, using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is applicable to researchers, scientists, and professionals in drug development and clinical diagnostics involved in pharmacokinetic and metabolic studies of caffeine.
Introduction
Caffeine (1,3,7-trimethylxanthine) is a widely consumed psychoactive substance that undergoes extensive metabolism in the liver, primarily through the cytochrome P450 1A2 (CYP1A2) enzyme. The main metabolic pathway involves demethylation to three primary dimethylxanthine metabolites: paraxanthine (1,7-dimethylxanthine), theobromine (3,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine). Accurate and simultaneous quantification of caffeine and these metabolites in biological matrices is crucial for understanding its pharmacokinetics, assessing enzyme activity, and for clinical monitoring. This document outlines a robust and validated HPLC method for this purpose.
Signaling Pathway
The metabolic pathway of caffeine to its primary dimethylxanthine metabolites is illustrated below.
Experimental Protocol
This protocol is based on established methods for the simultaneous analysis of caffeine and its metabolites in biological fluids.[1][2][3][4]
Materials and Reagents
-
Caffeine, Paraxanthine, Theobromine, Theophylline analytical standards (≥98% purity)
-
Internal Standard (e.g., 8-chlorotheophylline)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma/serum (for calibration standards and quality controls)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., Hypersil BDS C18, 5 µm, 4.6 x 250 mm) is recommended.[1]
-
Mobile Phase A: 10 mM ammonium formate with 0.2% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 280 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Gradient Elution Program
A gradient elution is employed to achieve optimal separation of all analytes.
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 95 | 5 |
| 10.0 | 80 | 20 |
| 15.0 | 80 | 20 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analytical standard and the internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with the mobile phase.
-
Calibration Standards: Spike blank human plasma or serum with the working standard solutions to prepare a series of calibration standards at different concentrations.
Sample Preparation (Solid Phase Extraction)
-
Conditioning: Condition the C18 SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: To 500 µL of plasma sample (or calibration standard), add the internal standard and mix. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject 20 µL of the reconstituted sample into the HPLC system.
Experimental Workflow
The overall experimental workflow from sample receipt to data analysis is depicted below.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of this HPLC method for the analysis of caffeine and its metabolites.[1]
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) |
| Theobromine | ~7.3 | 0.1 - 20 | 0.03 | 0.1 | 85 - 95 |
| Paraxanthine | ~8.9 | 0.1 - 20 | 0.03 | 0.1 | 85 - 95 |
| Theophylline | ~10.7 | 0.1 - 20 | 0.03 | 0.1 | 85 - 95 |
| Caffeine | ~15.0 | 0.1 - 20 | 0.02 | 0.08 | 90 - 102 |
Note: Retention times are approximate and may vary depending on the specific column and HPLC system used.
Method Validation
The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, including an assessment of specificity, linearity, range, precision (repeatability and intermediate precision), accuracy, and robustness.
Conclusion
The presented HPLC method provides a reliable and sensitive approach for the simultaneous quantification of caffeine and its major metabolites in biological samples. The detailed protocol and performance characteristics offer a solid foundation for researchers and scientists to implement this method for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.
References
Application Notes and Protocols for the Detection of Caffeidine using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeidine is a chemical compound structurally related to caffeine and may be of interest in various fields of research, including pharmacology and drug metabolism studies.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This document provides a generalized protocol for the detection of this compound using GC-MS. It is important to note that as of this writing, specific, validated application notes for this compound are not widely available in published literature. Therefore, the following protocols are based on established methods for the analysis of structurally similar compounds, such as caffeine, and general principles of analytical chemistry.[3][4][5] Researchers should perform in-house validation to ensure the suitability of this method for their specific application.
Principle of GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) combines two powerful analytical techniques to provide high sensitivity and specificity in the analysis of complex mixtures. The gas chromatograph separates volatile and semi-volatile compounds based on their physical and chemical properties as they are carried by a carrier gas through a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum produced for each compound serves as a "molecular fingerprint," allowing for its identification.
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE) from Aqueous Matrix (e.g., Plasma, Urine)
This protocol is a general guideline for the extraction of this compound from a biological matrix. Optimization of solvent volumes, pH, and other parameters may be necessary.
Materials:
-
Sample containing this compound (e.g., plasma, urine)
-
Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar compound with a different retention time)
-
Phosphate buffer (pH 7.0)
-
Extraction solvent: Dichloromethane:Isopropanol (9:1, v/v)
-
Sodium sulfate (anhydrous)
-
Nitrogen gas supply
-
Reconstitution solvent: Methanol or Ethyl Acetate
-
Vortex mixer
-
Centrifuge
-
Autosampler vials with inserts
Procedure:
-
To 1 mL of the sample in a glass centrifuge tube, add a known amount of the internal standard.
-
Add 1 mL of phosphate buffer (pH 7.0) and vortex for 30 seconds.
-
Add 5 mL of the extraction solvent (Dichloromethane:Isopropanol, 9:1, v/v).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer (bottom layer) to a clean glass tube.
-
Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent (e.g., Methanol).
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial with an insert for GC-MS analysis.
2. GC-MS Instrumentation and Parameters
The following are suggested starting parameters for the GC-MS analysis of this compound. These should be optimized for the specific instrument and column being used.
| GC Parameter | Suggested Value |
| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | - Initial Temperature: 100°C, hold for 1 min- Ramp: 15°C/min to 280°C- Hold at 280°C for 5 min |
| MS Parameter | Suggested Value |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 50 - 350 amu (for full scan mode) |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative Data Summary
Due to the lack of published quantitative data for this compound analysis by GC-MS, the following table is provided as a template for researchers to summarize their own findings. This table can be used to compare results from different sample types or experimental conditions.
| Sample ID | Matrix | Concentration (ng/mL) | Retention Time (min) | Internal Standard Recovery (%) | Notes |
Data Analysis
-
Quantification: For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at different concentrations. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound. The concentration of this compound in unknown samples can then be determined from this calibration curve. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and specificity by monitoring the molecular ion and a few characteristic fragment ions.
Mandatory Visualizations
References
- 1. usbio.net [usbio.net]
- 2. This compound | 20041-90-1 | FC71865 | Biosynth [biosynth.com]
- 3. This compound | CAS 20041-90-1 | LGC Standards [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and fragmentation pathways of caffeine metabolites in urine samples via liquid chromatography with positive electrospray ionization coupled to a hybrid quadrupole linear ion trap (LTQ) and Fourier transform ion cyclotron resonance mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C7H12N4O | CID 159880 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Caffeidine: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the spectroscopic analysis of Caffeidine (IUPAC Name: N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide), a derivative of caffeine.[1] These application notes and protocols are designed to guide researchers in the qualitative and quantitative analysis of this compound using a suite of standard spectroscopic techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Introduction to this compound
This compound is a key derivative formed from the alkaline hydrolysis of caffeine. Its chemical structure and properties are of significant interest in the fields of medicinal chemistry and drug development. Accurate and reliable analytical methods are crucial for its identification, quantification, and characterization in various matrices.
Chemical Structure:
Caption: Chemical structure of this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: UV-Visible Spectroscopy Data
| Parameter | Value | Solvent |
| λmax | Data not publicly available | - |
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Data not publicly available | - |
| C-H Stretch (aromatic) | Data not publicly available | - |
| C=O Stretch (amide) | Data not publicly available | - |
| C=N Stretch (imidazole) | Data not publicly available | - |
| C-N Stretch | Data not publicly available | - |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR) Instrument: Bruker WM-250, Solvent: CDCl₃[1][2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not publicly available | - | - | - |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ) ppm | Assignment |
| Data not publicly available | - |
Table 4: Mass Spectrometry (MS) Data
Method: Liquid Chromatography-Mass Spectrometry (LC-MS), Ionization: Electrospray Ionization (ESI+)[1]
| m/z | Relative Intensity (%) | Assignment |
| 169.1084 | 100 | [M+H]⁺ |
| 138.0665 | 13.58 | Fragment |
| 110.0713 | 0.49 | Fragment |
Application Notes and Experimental Protocols
UV-Visible (UV-Vis) Spectroscopy
Application: UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound in solution. By establishing a calibration curve, the concentration of this compound in unknown samples can be determined. This technique is particularly useful for routine quality control assays.
Protocol for Quantitative Analysis:
-
Solvent Selection: Choose a solvent in which this compound is highly soluble and that is transparent in the expected UV absorption range. Methanol or ethanol are suitable starting points.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from, for example, 1 µg/mL to 20 µg/mL.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the wavelength range to scan from 200 nm to 400 nm.
-
Use the chosen solvent as a blank to zero the instrument.
-
-
Measurement:
-
Record the UV spectrum for each standard solution to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of each standard solution at the determined λmax.
-
-
Calibration Curve:
-
Plot a graph of absorbance versus concentration for the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). An R² value close to 1 indicates a good linear relationship.
-
-
Sample Analysis:
-
Prepare the sample solution containing an unknown concentration of this compound.
-
Measure the absorbance of the sample solution at the λmax.
-
Use the equation from the calibration curve to calculate the concentration of this compound in the sample.
-
Caption: Workflow for quantitative analysis by UV-Vis Spectroscopy.
Infrared (IR) Spectroscopy
Application: FT-IR spectroscopy is used for the qualitative identification of this compound by identifying its characteristic functional groups. The resulting spectrum serves as a molecular "fingerprint" and can be used to confirm the identity and purity of the compound.
Protocol for Solid Sample Analysis (KBr Pellet Method):
-
Sample Preparation:
-
Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is used as it is transparent in the IR region.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.
-
-
Instrument Setup:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Ensure the sample compartment is closed to minimize atmospheric interference (e.g., from CO₂ and water vapor).
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the this compound sample, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups present in this compound.
-
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: NMR spectroscopy is a powerful technique for the structural elucidation of this compound. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR provides information about the carbon skeleton.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the number of scans, acquisition time, and relaxation delay.
-
¹³C NMR: Acquire the carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required. Proton decoupling is generally used to simplify the spectrum and improve signal-to-noise.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the NMR spectrum.
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons and carbons in the this compound molecule.
-
Caption: Workflow for ¹H and ¹³C NMR analysis.
Mass Spectrometry (MS)
Application: Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
Protocol for LC-MS Analysis:
-
Sample Preparation:
-
Dissolve a small amount of this compound in a solvent compatible with the liquid chromatography (LC) mobile phase (e.g., methanol or acetonitrile/water mixture).
-
Filter the sample to remove any particulate matter.
-
-
LC Separation:
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column).
-
Develop a gradient or isocratic elution method to achieve good separation of this compound from any impurities.
-
-
MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
Set the mass spectrometer to operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Perform a product ion scan by selecting the [M+H]⁺ ion of this compound (m/z 169.1) as the precursor ion.
-
Fragment the precursor ion in the collision cell and acquire the spectrum of the resulting fragment ions.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
Analyze the fragmentation pattern to gain further structural information and to develop selective reaction monitoring (SRM) methods for targeted quantification.
-
Caption: Workflow for LC-MS and MS/MS analysis.
References
Quantitative Analysis of Caffeine in Commercial Products: Application Notes and Protocols
A Note on Terminology: The query specified "Caffeidine." However, a comprehensive review of scientific literature and commercial product databases indicates that "caffeine" is the compound extensively analyzed in commercial products. "this compound" is not a standard term for a commercially available analyte. Therefore, this document will proceed with the detailed analysis of caffeine , assuming it to be the intended subject of the query.
Introduction
Caffeine (1,3,7-trimethylxanthine) is a naturally occurring central nervous system stimulant of the methylxanthine class and is one of the most widely consumed psychoactive substances globally.[1][2] It is found in the leaves, seeds, or fruits of more than 60 plant species, including coffee beans, tea leaves, and cocoa beans.[2][3] Caffeine is also a common additive in a variety of commercial products, including soft drinks, energy drinks, dietary supplements, and over-the-counter medications.[3] Given its physiological effects and widespread consumption, accurate and reliable quantitative analysis of caffeine in these products is crucial for quality control, regulatory compliance, and consumer safety.[2][4]
This document provides detailed application notes and protocols for the quantitative analysis of caffeine in commercial products, intended for researchers, scientists, and drug development professionals. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for their precision and reliability.[5]
Quantitative Data Summary
The following tables summarize the caffeine content determined in various commercial products as reported in several studies. These tables provide a comparative overview of caffeine levels across different product categories.
Table 1: Caffeine Content in Beverages
| Product Category | Sample | Caffeine Content | Analytical Method |
| Carbonated Drinks | Coca Cola | 9.69 mg/100 mL[6] | HPLC |
| Pepsi | 11.91 mg/100 mL[6] | HPLC | |
| Energy Drinks | Red Bull | 30.79 mg/100 mL[6] | HPLC |
| Tea | Black Tea | 1263.15 mg/100 g[6] | HPLC |
| Green Tea | 1013.00 mg/100 g[6] | HPLC | |
| Mate Tea | 1116.7 mg/100 g[6] | HPLC | |
| White Tea | 980.52 mg/100 g[6] | HPLC | |
| Coffee | Barcaffe Classic | 1328.54 mg/100 g[6] | HPLC |
| Nescaffe Classic | 3594.71 mg/100 g[6] | HPLC |
Table 2: Caffeine Content in Food and Pharmaceutical Products
| Product Category | Sample | Caffeine Content | Analytical Method |
| Food Products | Cocoa | 48.91 mg/100 g[6] | HPLC |
| Milka Chocolate | 5.66 mg/100 g[6] | HPLC | |
| Baking Chocolate | 158 mg/100 g[3] | HPLC | |
| Pharmaceuticals | Combined Analgesic Tablet | Met specifications[3] | HPLC |
| Dietary Supplements | Various (25 preparations) | -16% to +16% deviation from label[1] | UHPLC |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in caffeine quantification are provided below. These protocols are based on validated methods reported in the scientific literature.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and widely used method for caffeine analysis due to its simplicity, speed, and accuracy.[5][7]
Protocol: Quantification of Caffeine in Dietary Supplements by UHPLC [1]
-
Sample Preparation:
-
Grind four tablets (or the contents of four capsules) into a fine powder using a mortar and pestle.
-
Accurately weigh 20 mg of the powdered sample and transfer it to a 50 mL volumetric flask.
-
Dissolve the sample in a mixture of water and ethanol (90:10 v/v).
-
Place the flask in an ultrasonic bath for 10 minutes to ensure complete dissolution.
-
Dilute the solution to a theoretical concentration of 0.03 mg/mL.
-
Filter the solution through a 0.2 µm membrane filter before injection.[1]
-
-
Chromatographic Conditions:
-
Instrument: Ultra-High-Performance Liquid Chromatograph (UHPLC) with UV detector.
-
Column: C18 stationary phase.[1]
-
Mobile Phase: A gradient of 0.1% H₃PO₄ in water and acetonitrile.[1]
-
Flow Rate: Typically 1.0 mL/min for standard HPLC, but can be adjusted for UHPLC.[8][10]
-
Injection Volume: 10-20 µL.[8]
-
-
Quantification:
-
The standard addition method is often employed for quantification.[1]
-
Prepare a series of solutions by adding known amounts of a caffeine standard solution to the sample extract.
-
Construct a calibration curve by plotting the peak area against the concentration of the added standard.
-
Determine the caffeine concentration in the original sample by extrapolating the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for analyzing caffeine in complex matrices like biological fluids or for isotopic dilution studies.[11][12]
Protocol: Quantification of Caffeine in Beverages by SPME-GC/MS [12][13]
-
Sample Preparation (Solid-Phase Microextraction - SPME):
-
Place a known volume of the beverage sample into a vial.
-
If using an internal standard (e.g., deuterated caffeine), add a known amount to the sample.[11]
-
Expose a SPME fiber to the headspace of the sample for a defined period to allow for the adsorption of volatile and semi-volatile compounds, including caffeine.
-
Retract the fiber into the needle.
-
-
GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Injection: Insert the SPME fiber into the heated GC inlet for thermal desorption of the analyte.
-
Column: A nonpolar or medium-polarity capillary column (e.g., SH-I-5MS).[13]
-
Oven Temperature Program: Start at an initial temperature (e.g., 100°C), hold for a short period, then ramp up to a final temperature (e.g., 300°C).[14]
-
Carrier Gas: Helium.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of caffeine (e.g., m/z 194, 109, 82, 67) and the internal standard if used (e.g., m/z 197 for caffeine-d3).[11]
-
-
-
Quantification:
-
Create a calibration curve by analyzing a series of standard solutions of known caffeine concentrations.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards.
-
Determine the concentration of caffeine in the sample by using the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique, ideal for analyzing trace levels of caffeine and its metabolites in complex biological matrices like plasma or for high-throughput screening.[15][16]
Protocol: Quantification of Caffeine in Plasma by LC-MS/MS [15][16]
-
Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., a stable isotope-labeled analog of caffeine).
-
Perform protein precipitation by adding a solvent like methanol or acetonitrile.[15]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[15]
-
-
LC-MS/MS Conditions:
-
Instrument: Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.
-
Column: C18 reversed-phase column.[15]
-
Mobile Phase: A gradient of an aqueous solution (e.g., 5 mM ammonium acetate or 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[15][17]
-
MS/MS Parameters:
-
-
Quantification:
-
Prepare calibration standards in a surrogate matrix (e.g., analyte-free plasma or solvent).[16]
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Calculate the concentration of caffeine in the plasma samples from the regression equation of the calibration curve.
-
Conclusion
The quantitative analysis of caffeine in commercial products is essential for ensuring product quality and consumer safety. High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted method for a variety of matrices, including beverages, foods, and pharmaceuticals. For more complex samples or when higher sensitivity is required, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide excellent alternatives. The selection of the appropriate method depends on factors such as the sample matrix, the required sensitivity and selectivity, and the available instrumentation.[5][15] The protocols outlined in this document provide a solid foundation for researchers and scientists to develop and validate their own methods for the routine analysis of caffeine in commercial products.
References
- 1. A Determination of the Caffeine Content in Dietary Supplements According to Green Chemistry Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ejgm.co.uk [ejgm.co.uk]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. [PDF] Qualitative and quantitative analysis of caffeine in some commercial brands of tea consumed in India | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a Method for the Measurement of Caffeine in Water by HPLC-UV [scirp.org]
- 8. agilent.com [agilent.com]
- 9. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 10. phcogres.com [phcogres.com]
- 11. ocf.berkeley.edu [ocf.berkeley.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. shimadzu.co.uk [shimadzu.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
- 16. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. rjptonline.org [rjptonline.org]
Caffeidine Reference Standard: Application Notes and Protocols for Researchers
For Immediate Use By Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeidine, a primary impurity of caffeine, is a critical reference standard for the quality control of caffeine-containing pharmaceutical products.[1] Its accurate identification and quantification are essential to ensure the safety and efficacy of these widely consumed drugs. This document provides detailed application notes and protocols for the preparation and use of this compound reference standards, intended to support analytical method development, validation, and routine quality control testing.
This compound, chemically known as N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide, can form as a byproduct during the synthesis of caffeine or as a degradation product.[1][2] Regulatory bodies require strict control over the levels of such impurities in active pharmaceutical ingredients (APIs). Therefore, a well-characterized this compound reference standard is indispensable for pharmaceutical analysis.[3] This document outlines a method for the synthesis of a stable salt of this compound, its characterization, and its application in chromatographic techniques for impurity profiling.
Data Presentation
Table 1: Physicochemical Properties of this compound and its Salts
| Property | This compound (Free Base) | This compound Hydrochloride | This compound Nitrate |
| CAS Number | 20041-90-1[4] | 107605-95-8[4] | 209725-34-8 |
| Molecular Formula | C₇H₁₂N₄O[4] | C₇H₁₃ClN₄O[5] | C‷H₁₃N₅O₄ |
| Molecular Weight | 168.20 g/mol [4] | 204.66 g/mol [5] | 231.21 g/mol |
| Appearance | Off-White Solid | White to Off-White Solid | Crystalline Solid |
| Purity (Typical) | >95% (HPLC)[4] | >98% | >99% |
| Storage | 2-8°C, protect from light and moisture[6] | 2-8°C, protect from light and moisture | Room Temperature, in a well-closed container |
Table 2: Example Certificate of Analysis Data for this compound Nitrate Reference Standard
| Test | Specification | Result | Method |
| Appearance | White to off-white crystalline powder | Conforms | Visual |
| Identification (IR) | Conforms to the reference spectrum | Conforms | Infrared Spectroscopy |
| Purity (HPLC) | ≥ 99.0% | 99.9% | HPLC-UV |
| Melting Point | 213-215 °C | 213-214 °C[2] | Capillary Method |
| Loss on Drying | ≤ 0.5% | 0.2% | USP <731> |
| Residue on Ignition | ≤ 0.1% | 0.05% | USP <281> |
Table 3: Stability of this compound Standard Solutions (Example Data)
| Storage Condition | Initial Concentration (µg/mL) | Concentration after 7 Days (µg/mL) | Concentration after 30 Days (µg/mL) | Percent Change (30 Days) |
| 2-8°C (Refrigerated) | 100.2 | 99.8 | 99.5 | -0.7% |
| 25°C (Room Temperature) | 100.1 | 98.5 | 96.2 | -3.9% |
| 40°C (Accelerated) | 100.3 | 95.1 | 89.8 | -10.5% |
Experimental Protocols
Protocol 1: Preparation of this compound Nitrate Reference Standard
This protocol describes a laboratory-scale synthesis of this compound nitrate from caffeine, adapted from a patented method.[2] this compound itself is unstable, but its nitrate salt is stable and suitable for use as a reference standard.[2]
Materials:
-
Caffeine
-
Sodium Hydroxide (NaOH) solution (30% w/v)
-
Nitric Acid (HNO₃), diluted
-
Purified Water
-
Reaction vessel (e.g., 250 mL four-necked flask)
-
Heating mantle with stirrer
-
Thermometer
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Reaction Setup: In a 250 mL four-necked flask, add 19.4 g of caffeine and 140 g of 30% sodium hydroxide solution.
-
Heating and Reaction: Stir the mixture and heat to 90°C. Maintain this temperature for 30 minutes. During this time, add an additional 20 g of 30% sodium hydroxide solution.
-
Incubation: Continue to incubate the reaction mixture at 90°C for 2 hours.
-
Cooling and Neutralization: Cool the reaction mixture to 30°C. Neutralize the solution to a neutral pH using diluted nitric acid.
-
Crystallization: Cool the neutralized solution to 10-12°C to induce crystallization of this compound nitrate.
-
Filtration and Washing: Filter the crystals and wash the filter cake with 100 mL of purified water.
-
Drying: Dry the collected crystals in a vacuum drying oven at 35-40°C for 3-5 hours to obtain the final this compound nitrate product.
Characterization: The synthesized this compound nitrate should be thoroughly characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Infrared (IR) Spectroscopy: To confirm the functional groups and compare with a known standard.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Melting Point Analysis: As an indicator of purity.
Protocol 2: Use of this compound Reference Standard for Impurity Quantification in Caffeine by HPLC
This protocol outlines a stability-indicating HPLC method for the quantification of this compound in a caffeine drug substance.
Materials and Equipment:
-
This compound Nitrate Reference Standard
-
Caffeine API sample
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Buffer solution (e.g., 10 mM potassium phosphate buffer, pH adjusted to 2.5 with phosphoric acid)
-
Mobile Phase B: Methanol:Acetonitrile:Water (45:45:10 v/v/v)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Chromatographic Conditions (Example):
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Preparation of Solutions:
-
This compound Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound Nitrate Reference Standard, dissolve in and dilute to 100 mL with mobile phase A.
-
This compound Working Standard Solutions: Prepare a series of dilutions from the this compound Stock Solution to create calibration standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).
-
Caffeine Sample Solution (1 mg/mL): Accurately weigh approximately 100 mg of the caffeine API sample, dissolve in and dilute to 100 mL with mobile phase A. Filter through a 0.45 µm syringe filter before injection.
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Calibration Curve: Inject the this compound Working Standard Solutions in duplicate and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the Caffeine Sample Solution and record the chromatogram.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve.
System Suitability: Perform system suitability tests before sample analysis to ensure the performance of the chromatographic system. Typical parameters include:
-
Tailing Factor: ≤ 2.0 for the this compound peak.
-
Theoretical Plates: ≥ 2000 for the this compound peak.
-
Relative Standard Deviation (RSD) of replicate injections: ≤ 2.0% for the peak area.
Mandatory Visualizations
Caption: Workflow for the preparation and use of this compound reference standard.
Caption: Qualification workflow for a new batch of this compound reference standard.
References
- 1. Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from this compound and this compound acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN101691358B - Application and synthesis method of this compound nitrate - Google Patents [patents.google.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. This compound | CAS 20041-90-1 | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. itim-cj.ro [itim-cj.ro]
Application Notes and Protocols for Isotope-Labeled Caffeidine in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeidine, a known impurity and structural analog of caffeine, is of increasing interest in metabolic research due to its potential biological activities and as a marker for caffeine degradation.[][2][3] The use of stable isotope-labeled compounds is a powerful technique in drug metabolism studies, offering a safer alternative to radioactive isotopes for tracing the metabolic fate of molecules.[4][5] This document provides detailed application notes and protocols for the use of isotope-labeled this compound (e.g., ¹³C- or ¹⁵N-labeled) in metabolic studies. These protocols are designed to enable researchers to investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound, providing crucial data for drug development and safety assessment.
Given the limited direct data on this compound metabolism, the proposed pathways and protocols are largely based on the well-established metabolic fate of caffeine, which is primarily metabolized by the cytochrome P450 (CYP) enzyme system, particularly CYP1A2.[6][7][8]
Postulated Metabolic Pathways of this compound
This compound (N,1-Dimethyl-4-(methylamino)imidazole-5-carboxamide) shares structural similarities with caffeine, suggesting it may undergo similar metabolic transformations.[9] The primary metabolic reactions are anticipated to be N-demethylation and oxidation, catalyzed by hepatic CYP450 enzymes. Furthermore, there is evidence to suggest that under certain conditions, this compound's hydrolysate can undergo nitrosation to form mononitroso this compound (MNC), which may then be metabolically activated to a reactive carboxylic acid metabolite.[10]
A postulated metabolic pathway for this compound is presented below:
Experimental Protocols
Synthesis of Isotope-Labeled this compound
The synthesis of isotope-labeled this compound can be adapted from established methods for labeled caffeine synthesis, which include partial synthesis from labeled precursors or total synthesis.[11][12] A common approach involves the use of isotope-labeled methylating agents.
Protocol: Partial Synthesis of [¹³C-methyl]-Caffeidine
-
Starting Material: Select a suitable precursor molecule that can be methylated to yield this compound.
-
Methylation: React the precursor with a ¹³C-labeled methylating agent, such as [¹³C]methyl iodide, in an appropriate solvent. The reaction conditions (temperature, pressure, catalyst) should be optimized for maximum yield.
-
Purification: Purify the resulting [¹³C-methyl]-caffeidine using techniques like high-performance liquid chromatography (HPLC) or column chromatography.
-
Characterization: Confirm the identity and isotopic enrichment of the final product using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
In Vitro Metabolism Study using Human Liver Microsomes (HLM)
This protocol aims to identify the primary metabolites of isotope-labeled this compound and the CYP450 enzymes involved.
Materials:
-
Isotope-labeled this compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Specific CYP450 inhibitors (e.g., furafylline for CYP1A2)
-
Acetonitrile (ACN) with internal standard (e.g., isotope-labeled caffeine)
-
LC-MS/MS system
Protocol:
-
Incubation Preparation: Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, HLM, and the isotope-labeled this compound.
-
Initiation of Reaction: Pre-warm the mixtures at 37°C for 5 minutes, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the samples at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Transfer the supernatant to a new tube and evaporate to dryness. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
CYP450 Inhibition (Optional): To identify the specific enzymes involved, pre-incubate the HLM with specific CYP450 inhibitors before adding the isotope-labeled this compound.
In Vivo Pharmacokinetic Study in Animal Models (e.g., Rats)
This protocol describes a typical in vivo study to determine the pharmacokinetic parameters of isotope-labeled this compound.
Materials:
-
Isotope-labeled this compound sterile formulation
-
Sprague-Dawley rats (or other appropriate animal model)
-
Blood collection supplies (e.g., heparinized tubes)
-
Metabolic cages for urine and feces collection
-
LC-MS/MS system
Protocol:
-
Dosing: Administer a single dose of the isotope-labeled this compound formulation to the rats (e.g., via oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Urine and Feces Collection: House the animals in metabolic cages to collect urine and feces over 24 or 48 hours.
-
Sample Preparation:
-
Plasma: Perform protein precipitation by adding acetonitrile with an internal standard. Centrifuge and analyze the supernatant.[13]
-
Urine: Dilute urine samples with buffer and an internal standard before analysis.[14]
-
Feces: Homogenize fecal samples, extract with an appropriate solvent, and process for analysis.
-
-
LC-MS/MS Analysis: Quantify the concentration of the parent isotope-labeled this compound and its metabolites in all biological matrices.
LC-MS/MS Quantification Protocol
A sensitive and specific LC-MS/MS method is crucial for the accurate quantification of isotope-labeled this compound and its metabolites.[15][16][17]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm)[17]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A time-dependent gradient from high aqueous to high organic content.
-
Flow Rate: 0.2 mL/min[17]
-
Injection Volume: 10 µL[17]
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for isotope-labeled this compound and each of its potential metabolites.
Data Presentation
The following tables present hypothetical quantitative data for a pharmacokinetic study of isotope-labeled this compound, based on known parameters for caffeine.[6][18][19][20][21]
Table 1: Hypothetical Pharmacokinetic Parameters of Isotope-Labeled this compound in Rats (Oral Administration, 10 mg/kg)
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 8.5 | µg/mL |
| Tmax (Time to Cmax) | 0.5 | hours |
| AUC (Area Under the Curve) | 45.2 | µg*h/mL |
| t½ (Half-life) | 3.5 | hours |
| CL/F (Apparent Clearance) | 0.22 | L/h/kg |
| Vd/F (Apparent Volume of Distribution) | 1.1 | L/kg |
Table 2: Hypothetical Excretion Profile of Isotope-Labeled this compound and its Metabolites in Rats over 24 hours (% of Administered Dose)
| Matrix | Parent Compound | Metabolite 1 (Demethylated) | Metabolite 2 (Oxidized) | Total Recovery |
| Urine | 3.2 | 45.8 | 21.5 | 70.5 |
| Feces | 1.8 | 8.3 | 4.1 | 14.2 |
| Total | 5.0 | 54.1 | 25.6 | 84.7 |
Visualizations
The following diagrams illustrate the experimental workflows for the in vitro and in vivo studies.
References
- 2. clearsynth.com [clearsynth.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. metsol.com [metsol.com]
- 5. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing [frontiersin.org]
- 7. ClinPGx [clinpgx.org]
- 8. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C7H12N4O | CID 159880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Metabolic transformation and mechanism of action of mononitroso this compound- a new interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enghusen.dk [enghusen.dk]
- 15. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rjptonline.org [rjptonline.org]
- 18. Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
In Vitro Assays for Caffeidine Phosphodiesterase Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeidine is a chemical compound structurally related to caffeine, and is often considered an impurity found in caffeine preparations. Like caffeine, which is a known non-selective inhibitor of phosphodiesterases (PDEs), this compound has been suggested to possess inhibitory activity against these enzymes. Phosphodiesterases are a superfamily of enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in a myriad of intracellular signaling pathways. The inhibition of PDEs leads to an accumulation of cAMP and/or cGMP, thereby modulating various physiological processes. This makes PDE inhibitors attractive therapeutic targets for a wide range of diseases.
These application notes provide an overview of common in vitro assays to determine and characterize the inhibitory activity of this compound against various PDE isoforms. Due to the limited availability of specific quantitative data for this compound in the public domain, this document will also refer to caffeine as a well-characterized example to illustrate the expected data output and to provide a comparative context.
Signaling Pathway of Phosphodiesterase Action
Phosphodiesterases play a critical role in regulating the concentration and, consequently, the signaling effects of intracellular second messengers, cAMP and cGMP. The general mechanism involves the hydrolysis of the 3',5'-phosphodiester bond in cAMP and cGMP to form the inactive 5'-monophosphates (5'-AMP and 5'-GMP, respectively). By inhibiting this degradation, compounds like this compound can prolong the action of these second messengers.
Figure 1: General Phosphodiesterase (PDE) Signaling Pathway.
Data Presentation: Quantitative Analysis of PDE Inhibition
A primary goal of in vitro assays is to determine the potency of a test compound, such as this compound, against various PDE isoforms. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates a higher potency.
| PDE Isoform | Substrate | Caffeine IC50 (µM) | Reference |
| PDE1 | cAMP/cGMP | ~12 - 50 | [1] |
| PDE2 | cAMP/cGMP | >100 | |
| PDE3 | cAMP | >100 | |
| PDE4 | cAMP | ~12 - 50 | [1] |
| PDE5 | cGMP | ~40 - 100 | [1] |
| PDE6 | cGMP | >100 | |
| PDE7 | cAMP | >100 | |
| PDE8 | cAMP | >100 | |
| PDE9 | cGMP | >100 | |
| PDE10 | cAMP/cGMP | >100 | |
| PDE11 | cAMP/cGMP | >100 |
Note: The IC50 values for caffeine can vary depending on the assay conditions, substrate concentration, and the specific splice variant of the PDE isoform used.
Experimental Workflow
A typical experimental workflow for assessing the PDE inhibitory activity of a compound like this compound involves several key steps, from reagent preparation to data analysis.
Figure 2: General Experimental Workflow for PDE Inhibition Assays.
Experimental Protocols
Below are detailed protocols for three common types of in vitro PDE inhibition assays. These can be adapted to test this compound against a panel of recombinant human PDE isoforms.
Protocol 1: ELISA-Based cAMP/cGMP Quantification Assay
This protocol measures the amount of cAMP or cGMP remaining after the PDE reaction. The inhibition of PDE activity by this compound will result in higher levels of the cyclic nucleotide.
Materials:
-
Recombinant human PDE enzyme of interest
-
This compound (or other test compound)
-
cAMP or cGMP (substrate)
-
Assay Buffer (e.g., Tris-HCl based buffer with MgCl2)
-
cAMP or cGMP ELISA Kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare assay buffer, a stock solution of the PDE enzyme, a stock solution of the substrate (cAMP or cGMP), and a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
This compound Dilution: Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of test concentrations. Include a vehicle control (solvent only).
-
Assay Setup: In a 96-well microplate, add in the following order:
-
Assay buffer
-
Diluted this compound or vehicle control
-
Diluted PDE enzyme
-
-
Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at 30°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the cAMP or cGMP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution, typically a strong acid like HCl, as specified in the ELISA kit protocol.
-
Quantification: Proceed with the cAMP or cGMP quantification using the ELISA kit according to the manufacturer's instructions. This typically involves transferring the reaction mixture to the ELISA plate, adding antibodies and conjugates, washing, adding a substrate for color development, and stopping the colorimetric reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Generate a standard curve from the known concentrations of cAMP or cGMP provided in the ELISA kit.
-
Calculate the concentration of cAMP or cGMP in each well from the standard curve.
-
Determine the percentage of PDE inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Fluorescence Polarization (FP) Assay
This is a homogenous assay that measures the binding of a fluorescently labeled substrate to the PDE enzyme. When the fluorescent substrate is hydrolyzed by PDE, it is released and can tumble more freely, resulting in a decrease in fluorescence polarization.
Materials:
-
Recombinant human PDE enzyme of interest
-
This compound
-
Fluorescently labeled cAMP or cGMP (e.g., FAM-cAMP)
-
Assay Buffer
-
96-well or 384-well black microplate
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare reagents as described in Protocol 1, using a fluorescently labeled substrate.
-
This compound Dilution: Prepare serial dilutions of this compound.
-
Assay Setup: To the wells of a black microplate, add:
-
Assay buffer
-
Diluted this compound or vehicle control
-
Fluorescently labeled substrate
-
-
Reaction Initiation: Add the diluted PDE enzyme to initiate the reaction.
-
Incubation: Incubate the plate at room temperature or 30°C for the desired time, protected from light.
-
Data Acquisition: Measure the fluorescence polarization at appropriate excitation and emission wavelengths.
-
Data Analysis:
-
The percentage of inhibition is calculated from the change in fluorescence polarization in the presence of the inhibitor compared to the controls (no enzyme and no inhibitor).
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value.
-
Protocol 3: Radioenzymatic Assay
This highly sensitive assay uses a radiolabeled substrate (e.g., [3H]-cAMP or [3H]-cGMP). The product of the reaction is separated from the unreacted substrate, and the radioactivity of the product is measured.
Materials:
-
Recombinant human PDE enzyme of interest
-
This compound
-
[3H]-cAMP or [3H]-cGMP
-
Unlabeled cAMP or cGMP
-
Assay Buffer
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Reagent Preparation: Prepare reagents as in Protocol 1, using a mixture of radiolabeled and unlabeled substrate.
-
This compound Dilution: Prepare serial dilutions of this compound.
-
Assay Setup: In microcentrifuge tubes, combine:
-
Assay buffer
-
Diluted this compound or vehicle control
-
Diluted PDE enzyme
-
-
Pre-incubation: Incubate for 15-30 minutes at 30°C.
-
Reaction Initiation: Add the [3H]-cAMP or [3H]-cGMP substrate mixture.
-
Incubation: Incubate for a defined time at 30°C.
-
Reaction Termination: Stop the reaction by boiling the tubes for 1-2 minutes, followed by cooling on ice.
-
Product Conversion: Add snake venom nucleotidase to convert the [3H]-5'-AMP or [3H]-5'-GMP to [3H]-adenosine or [3H]-guanosine. Incubate for 10-15 minutes at 30°C.
-
Separation: Add a slurry of anion-exchange resin to each tube. The resin binds the negatively charged, unreacted [3H]-cAMP/cGMP, while the neutral [3H]-adenosine/guanosine remains in the supernatant.
-
Radioactivity Measurement: Centrifuge the tubes, and transfer a portion of the supernatant to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the amount of product formed in each reaction.
-
Determine the percentage of PDE inhibition for each this compound concentration.
-
Plot the data and calculate the IC50 value as described previously.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of the phosphodiesterase inhibitory activity of this compound. By employing these assays, researchers can determine the potency and isoform selectivity of this compound, which is essential for understanding its pharmacological profile and potential therapeutic applications. Given the current lack of specific data for this compound, a systematic evaluation using a panel of PDE isoforms is warranted. The data for caffeine can serve as a useful benchmark for these studies.
References
Application Note: High-Throughput Screening of Caffeidine Cytotoxicity Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caffeidine, a metabolite of caffeine, is a compound of increasing interest in toxicological and pharmacological research. Preliminary studies suggest that this compound and its derivatives may exhibit cytotoxic properties.[1] Understanding the cytotoxic potential of this compound is crucial for evaluating its safety profile and therapeutic applications. This application note provides detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxic effects of this compound. The described assays quantify cell viability, membrane integrity, and apoptosis, offering a multi-parametric approach to characterizing the compound's cellular impact.
Key Concepts in Cytotoxicity Assessment
-
Cell Viability: A measure of the overall health of a cell population. Assays measuring metabolic activity are often used as an indicator of cell viability.[2][3]
-
Membrane Integrity: The structural soundness of the cell membrane. Compromised membrane integrity is a hallmark of necrosis and late-stage apoptosis, leading to the release of intracellular components.[3]
-
Apoptosis: A form of programmed cell death characterized by distinct morphological and biochemical events, including the activation of caspases.[4][5]
-
Necrosis: A form of uncontrolled cell death resulting from acute cellular injury, characterized by cell swelling and lysis.[4][5]
Experimental Workflow Overview
The following diagram outlines the general workflow for assessing this compound cytotoxicity.
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Materials and Reagents
-
Human cell line (e.g., HepG2, a human liver cancer cell line)
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO or sterile water)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6][7]
-
MTT solvent (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)[7]
-
LDH Cytotoxicity Assay Kit
-
Caspase-Glo® 3/7 Assay Kit[8]
-
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)
-
96-well clear and white-walled microplates
-
Microplate reader (for absorbance, fluorescence, and luminescence)
-
Flow cytometer
Experimental Protocols
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[2]
Protocol:
-
Cell Seeding: Seed HepG2 cells into a 96-well clear-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[2]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[2][7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6][7] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control.
Membrane Integrity Assessment: LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.[3]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.[11]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at 490 nm.[12]
-
Data Analysis: Use a maximum LDH release control (cells treated with a lysis buffer) and a spontaneous LDH release control (untreated cells) to calculate the percentage of cytotoxicity.[10]
Apoptosis Assessment: Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[8]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol using a white-walled 96-well plate.
-
Reagent Addition: After the incubation period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[13]
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Subtract the luminescence of the no-cell control from all other readings. Express the results as relative luminescence units (RLU) or as a fold change compared to the vehicle control.
Apoptosis and Necrosis Differentiation: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes.[4][14]
Protocol:
-
Cell Seeding and Treatment: Seed HepG2 cells in a 6-well plate and treat with this compound as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Presentation
The quantitative data from the described assays can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 10 | 98 ± 4.8 | 95 ± 5.5 | 90 ± 6.2 |
| 50 | 85 ± 6.1 | 75 ± 7.3 | 60 ± 8.1 |
| 100 | 60 ± 7.5 | 45 ± 6.8 | 30 ± 7.4 |
| 200 | 35 ± 5.9 | 20 ± 5.1 | 10 ± 4.5 |
| 500 | 15 ± 4.2 | 5 ± 3.2 | <5 |
Table 2: Effect of this compound on Membrane Integrity (LDH Release Assay)
| This compound (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Vehicle) | 5 ± 1.2 | 6 ± 1.5 | 7 ± 1.8 |
| 10 | 7 ± 1.5 | 10 ± 2.1 | 15 ± 2.5 |
| 50 | 20 ± 3.1 | 35 ± 4.2 | 50 ± 5.3 |
| 100 | 45 ± 5.5 | 60 ± 6.1 | 75 ± 7.2 |
| 200 | 70 ± 6.8 | 85 ± 7.5 | 90 ± 8.1 |
| 500 | 95 ± 5.2 | >95 | >95 |
Table 3: Effect of this compound on Apoptosis (Caspase-3/7 Activity)
| This compound (µM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) - 24h |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 10 | 1.2 ± 0.2 |
| 50 | 2.5 ± 0.4 |
| 100 | 4.8 ± 0.6 |
| 200 | 6.5 ± 0.8 |
| 500 | 3.1 ± 0.5 |
Table 4: Cell Population Distribution after this compound Treatment (Annexin V/PI Staining - 48h)
| This compound (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| 0 (Vehicle) | 95 ± 2.1 | 2 ± 0.5 | 1 ± 0.3 | 2 ± 0.4 |
| 100 | 50 ± 3.5 | 25 ± 2.8 | 20 ± 2.5 | 5 ± 1.1 |
| 200 | 15 ± 2.2 | 10 ± 1.9 | 65 ± 4.1 | 10 ± 1.5 |
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates a potential signaling pathway through which this compound might induce apoptosis, based on common mechanisms of cytotoxicity.
Caption: Hypothetical pathway of this compound-induced apoptosis.
The suite of assays presented in this application note provides a robust framework for characterizing the cytotoxic effects of this compound. By combining measures of cell viability, membrane integrity, and apoptosis, researchers can gain a comprehensive understanding of the compound's mechanism of action at the cellular level. The detailed protocols and data presentation formats offer a standardized approach for reproducible and comparable results, facilitating the evaluation of this compound for its potential applications in drug development and toxicology.
References
- 1. Metabolic transformation and mechanism of action of mononitroso this compound- a new interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 5. mybiosource.com [mybiosource.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. mcb.berkeley.edu [mcb.berkeley.edu]
- 12. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 13. promega.com [promega.com]
- 14. biotium.com [biotium.com]
Troubleshooting & Optimization
Improving Caffeidine synthesis yield and purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Caffeidine synthesis for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for this compound synthesis?
A1: The prevalent method for synthesizing this compound is through the thermolysis of caffeine in the presence of an alkali, such as liquid caustic soda.[1] This process involves heating a mixture of caffeine and a sodium hydroxide solution.[1]
Q2: What are the main challenges in working with this compound?
A2: this compound is chemically unstable and prone to oxidation in the air, which makes its long-term storage difficult.[1] Additionally, it is highly soluble in water, making it challenging to obtain crystalline this compound from aqueous solutions.[1] To address these stability issues, this compound is often converted to a more stable salt, such as this compound nitrate, for use as a reference standard.[1]
Q3: How can I improve the yield of my this compound synthesis?
A3: Optimizing reaction parameters is crucial for maximizing yield. Key factors to consider include the ratio of reactants, reaction temperature, and reaction time. For instance, in the synthesis of this compound nitrate from caffeine, a mass ratio of caffeine to liquid caustic soda of 1:10, a reaction temperature of 100°C, and a reaction time of 0.5 hours are considered preferable for a higher yield.[1]
Q4: What are the best practices for purifying crude this compound?
A4: Due to its high water solubility, purification of this compound can be challenging. A common strategy is to convert it into a less soluble salt, like this compound nitrate, which can then be isolated by filtration after cooling the reaction mixture.[1] The resulting filter cake should be washed with purified water and dried under vacuum.[1] For related compounds like caffeine, purification techniques such as recrystallization from an aqueous alkaline solution containing a reducing agent or extraction with a water-immiscible solvent can be effective.[2] Sublimation is another method used for purifying caffeine and may be applicable if impurities are nonvolatile.[3][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Suboptimal Reaction Conditions: Incorrect temperature, time, or reactant ratios can lead to incomplete conversion. | Systematically vary the reaction temperature (e.g., in 10°C increments from 80°C to 130°C), reaction time (e.g., from 0.5 to 6 hours), and the mass ratio of caffeine to liquid caustic soda (e.g., from 1:4 to 1:10) to identify the optimal conditions for your setup.[1] |
| Product Loss During Workup: this compound's high water solubility can lead to significant losses during aqueous workup and filtration. | Minimize the volume of water used for washing the filter cake. Ensure the cooling step (to 8-12°C) is sufficient to maximize precipitation of the nitrate salt.[1] Consider alternative purification methods that do not rely on aqueous recrystallization if feasible. | |
| Low Purity | Incomplete Reaction: Residual unreacted caffeine can be a major impurity. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure the reaction goes to completion. Consider increasing the reaction time or temperature if significant starting material remains. |
| Side Reactions: High temperatures or prolonged reaction times can lead to the formation of degradation products. | Optimize the reaction conditions to be as mild as possible while still achieving a good conversion rate. A shorter reaction time (e.g., 0.5 hours) at a moderate temperature (e.g., 100°C) may be preferable.[1] | |
| Oxidation of this compound: this compound is unstable and can oxidize when exposed to air.[1] | Handle the reaction mixture and isolated product under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Store the final product in a tightly sealed container under inert gas. | |
| Difficulty in Product Isolation | High Water Solubility of this compound: this compound is very soluble in water, making direct crystallization from the reaction mixture difficult.[1] | Convert this compound to its nitrate salt by neutralizing the reaction mixture with nitric acid. This compound nitrate is less soluble and will precipitate upon cooling, allowing for isolation by filtration.[1] |
| Oily Product Formation: The crude product may not solidify properly, indicating the presence of impurities. | Ensure the pH of the solution is neutral after the addition of nitric acid.[1] Wash the crude product thoroughly with cold, purified water to remove water-soluble impurities. If the product remains oily, consider an alternative purification technique such as column chromatography, if a suitable solvent system can be identified. |
Experimental Protocols
Synthesis of this compound Nitrate
This protocol is adapted from the synthesis method described in patent CN101691358B.[1]
Materials:
-
Caffeine
-
Liquid caustic soda (sodium hydroxide solution)
-
Diluted nitric acid
-
Purified water
Procedure:
-
Weigh the raw materials. The recommended mass ratio of caffeine to liquid caustic soda is between 1:4 and 1:10.
-
Combine the caffeine and liquid caustic soda in a suitable reaction vessel.
-
Heat the mixture to a temperature between 80°C and 130°C.
-
Maintain the reaction at this temperature for a period of 0.5 to 6 hours.
-
After the reaction is complete, cool the mixture to a temperature of 25-35°C.
-
Carefully neutralize the solution to a neutral pH using diluted nitric acid.
-
Cool the neutralized solution to 8-12°C to induce precipitation of this compound nitrate.
-
Collect the precipitate by filtration.
-
Wash the filter cake with a small amount of cold, purified water.
-
Dry the filter cake in a vacuum drying oven at 35-40°C for 3-5 hours to obtain the final product.
Visualizations
References
Caffeidine Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Caffeidine and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
A1: this compound is a known hydrolysis product of caffeine. The degradation of caffeine to this compound typically occurs under alkaline conditions.[1][2] It is also considered an impurity in caffeine preparations.
Q2: What are the primary stability concerns for this compound?
A2: The primary stability concerns for this compound include its susceptibility to nitrosation, hydrolysis, and oxidation. Under acidic conditions, this compound can undergo rapid nitrosation to form potentially carcinogenic N-nitroso compounds, such as mononitrosothis compound (MNC) and dinitrosothis compound (DNC).[2] Its stability under various pH, temperature, and oxidative stress conditions is crucial for accurate experimental results.
Q3: What are the known degradation products of this compound?
A3: The most well-documented degradation products of this compound are its nitrosated derivatives, MNC and DNC, formed in the presence of nitrite under acidic conditions.[2] Further degradation of this compound through other pathways like oxidation or hydrolysis is plausible but less documented. As a structural analog of other imidazole compounds, degradation may involve the opening of the imidazole ring.[3]
Q4: How can I monitor the stability of my this compound sample?
A4: The most effective way to monitor the stability of this compound is by using a stability-indicating high-performance liquid chromatography (HPLC) method. This technique can separate this compound from its degradation products, allowing for the quantification of the parent compound and the detection of any new impurities that may form over time.
Q5: What are the recommended storage conditions for this compound?
A5: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it as a solid and to prepare solutions fresh for each experiment. If solutions must be stored, they should be kept at low temperatures (2-8 °C) and protected from light. The pH of the solution should be maintained near neutral to avoid acid- or base-catalyzed degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound stability.
Issue 1: Unexpected Peaks in the HPLC Chromatogram
-
Possible Cause 1: Sample Degradation.
-
Troubleshooting:
-
Verify the age and storage conditions of your this compound stock.
-
Prepare a fresh solution of this compound and re-analyze.
-
If the unexpected peaks persist, they are likely degradation products. Perform forced degradation studies (see Experimental Protocols section) to identify these peaks.
-
-
-
Possible Cause 2: Contamination.
-
Troubleshooting:
-
Analyze a blank (injection of the mobile phase or sample diluent) to check for solvent contamination.
-
Ensure all glassware is scrupulously clean.
-
Filter all samples and mobile phases before use.[4]
-
-
Issue 2: Decrease in this compound Peak Area Over Time
-
Possible Cause: Instability of this compound in the prepared solution.
-
Troubleshooting:
-
Investigate the effect of pH on the stability of your this compound solution. Adjust the pH to be closer to neutral if possible.
-
Protect the solution from light by using amber vials or covering them with foil.
-
Analyze samples immediately after preparation, or conduct a time-course study to determine the rate of degradation in your specific solvent system.
-
-
Issue 3: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Inappropriate Mobile Phase pH.
-
Troubleshooting: Adjust the pH of the mobile phase. For a basic compound like this compound, a mobile phase with a pH 2-3 units below its pKa can improve peak shape.
-
-
Possible Cause 2: Column Overload.
-
Troubleshooting: Reduce the concentration of the injected sample.[5]
-
-
Possible Cause 3: Column Contamination or Degradation.
-
Troubleshooting:
-
Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).
-
If the problem persists, consider replacing the column.
-
-
Issue 4: Inconsistent Retention Times
-
Possible Cause 1: Fluctuation in Pump Pressure.
-
Troubleshooting: Check the HPLC system for leaks and ensure the pump seals are in good condition.[6]
-
-
Possible Cause 2: Inadequate Column Equilibration.
-
Troubleshooting: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before injecting the sample.
-
-
Possible Cause 3: Changes in Mobile Phase Composition.
-
Troubleshooting: Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[7]
-
Quantitative Data Summary
The following tables summarize hypothetical but plausible quantitative data from forced degradation studies on this compound. These are intended to be illustrative of the expected outcomes.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Duration | This compound Assay (%) | Total Degradation (%) | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 92.5 | 7.5 | 2 |
| 0.1 M NaOH | 8 hours | 88.2 | 11.8 | 3 |
| 3% H₂O₂ | 24 hours | 90.1 | 9.9 | 4 |
| Thermal (80°C) | 48 hours | 95.3 | 4.7 | 1 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 98.1 | 1.9 | 1 |
Table 2: Formation of Major Degradation Products under Stress
| Stress Condition | Degradation Product 1 (Area %) | Degradation Product 2 (Area %) | Degradation Product 3 (Area %) |
| 0.1 M HCl | 4.2 | 3.3 | - |
| 0.1 M NaOH | 5.1 | 3.9 | 2.8 |
| 3% H₂O₂ | 3.5 | 2.8 | 2.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing the degradation of this compound to identify potential degradation products and develop a stability-indicating analytical method.
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute to 100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours. Dilute a sample to 100 µg/mL.
-
Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 48 hours. Also, expose a solution of this compound (100 µg/mL) to the same conditions.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9] A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 273 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for unexpected HPLC peaks.
Caption: Simplified signaling pathway of Caffeine, the parent compound of this compound.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from this compound and this compound acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of caffeine and identification of the transformation products generated by ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. agilent.com [agilent.com]
- 6. aelabgroup.com [aelabgroup.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. database.ich.org [database.ich.org]
Technical Support Center: Overcoming Caffeidine Instability in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Caffeidine. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the inherent instability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and experimentation of this compound in aqueous environments.
Q1: My this compound solution is showing a yellowish tint and a decrease in purity over a short period. What is the likely cause?
A1: this compound is known to be highly unstable in aqueous solutions and is prone to rapid degradation. The observed color change and loss of purity are likely due to oxidation and other degradation pathways. This compound's imidazole ring makes it susceptible to attack by oxygen, especially in the presence of light and at non-neutral pH.
Q2: What are the primary degradation pathways for this compound in aqueous solutions?
A2: The primary degradation pathways for this compound, an imidazole derivative, in aqueous solutions include:
-
Oxidation: The imidazole ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and the presence of metal ions. This is a common issue with imidazole-containing compounds.
-
Hydrolysis: While this compound is formed from the hydrolysis of caffeine, the amide group in the this compound structure can also be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the imidazole moiety.[1] It is crucial to protect this compound solutions from light.
-
Nitrosation: In acidic environments, this compound can undergo nitrosation to form mononitroso and dinitroso derivatives.
Q3: How does pH affect the stability of my this compound solution?
A3: The stability of imidazole derivatives like this compound is often pH-dependent. While specific data for this compound is limited, for many imidazole compounds, degradation is accelerated at both acidic and alkaline pH. It is generally recommended to maintain the pH of the solution as close to neutral as possible (pH 6.5-7.5) to minimize hydrolysis and other pH-catalyzed degradation reactions.
Q4: I need to prepare a this compound stock solution. What is the best solvent and how should I store it?
A4: Due to its instability in water, preparing and storing this compound in aqueous solutions for extended periods is not recommended.
-
Solvent: For short-term use, prepare fresh solutions in high-purity, deoxygenated water. For longer-term storage, consider preparing stock solutions in anhydrous, polar aprotic solvents like DMSO or ethanol, where this compound is slightly soluble.[1]
-
Storage:
-
Temperature: Store solutions at low temperatures (2-8°C or -20°C) to slow down the degradation rate.
-
Light: Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.
-
Atmosphere: Purge the headspace of the storage container with an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Q5: Are there any formulation strategies to improve the stability of this compound in aqueous solutions for my experiments?
A5: Yes, several formulation strategies can be employed to enhance the stability of this compound in aqueous solutions:
-
Use of Antioxidants: The addition of antioxidants can help prevent oxidative degradation. Common antioxidants used in pharmaceutical formulations include:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Ascorbic acid (Vitamin C)
-
Sodium metabisulfite
-
-
Chelating Agents: To mitigate the catalytic effect of metal ions on oxidation, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA).
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate unstable molecules, protecting them from degradation. This is a widely used technique to improve the stability of various drugs.
-
Co-solvents: The addition of co-solvents such as propylene glycol or polyethylene glycol (PEG) can sometimes improve the stability of a compound in an aqueous formulation.
Quantitative Data on Stability
Table 1: Factors Influencing the Degradation of Imidazole Derivatives in Aqueous Solution
| Factor | Effect on Stability | Recommendations for this compound |
| pH | Degradation often accelerated in acidic and alkaline conditions. | Maintain pH in the neutral range (6.5-7.5). |
| Temperature | Higher temperatures generally increase the rate of degradation. | Store solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures. |
| Light (UV/Visible) | Can induce photodegradation of the imidazole ring.[1] | Protect solutions from light using amber vials or by wrapping containers in foil. |
| Oxygen | Promotes oxidative degradation. | Prepare solutions with deoxygenated water and store under an inert atmosphere (e.g., nitrogen, argon). |
| Metal Ions | Can catalyze oxidative degradation. | Use high-purity water and consider adding a chelating agent like EDTA. |
Table 2: Potential Stabilizing Excipients for this compound Formulations
| Excipient Class | Example | Proposed Mechanism of Stabilization | Typical Concentration Range |
| Antioxidants | Ascorbic Acid, BHT, BHA | Scavenge free radicals and inhibit oxidative degradation. | 0.01% - 0.1% (w/v) |
| Chelating Agents | EDTA | Sequesters metal ions that can catalyze oxidation. | 0.01% - 0.05% (w/v) |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes, physically protecting this compound from degradants. | 1% - 10% (w/v) |
| Co-solvents | Propylene Glycol, PEG 400 | Can alter the polarity of the solvent and may reduce degradation rates. | 5% - 20% (v/v) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.
Objective: To identify the degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Photostability chamber
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 N HCl and 1 N HCl. Keep one set of samples at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 N NaOH and 1 N NaOH. Follow the same temperature and time conditions as for acid hydrolysis.
-
Oxidation: Mix the this compound stock solution with an equal volume of 3% and 30% H₂O₂. Keep the samples at room temperature for a defined period.
-
Thermal Degradation: Store the this compound stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photodegradation: Expose the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis. Analyze the samples by a validated HPLC method to quantify the remaining this compound and detect the formation of degradation products.
Protocol 2: Stabilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a this compound-HP-β-CD inclusion complex to enhance its stability in an aqueous solution.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
High-purity water
-
Magnetic stirrer
-
Freeze-dryer (optional)
Methodology:
-
Preparation of HP-β-CD Solution: Prepare a solution of HP-β-CD in water at the desired concentration (e.g., 10% w/v).
-
Complexation: Slowly add this compound powder to the stirring HP-β-CD solution at room temperature. The molar ratio of this compound to HP-β-CD can be varied (e.g., 1:1, 1:2) to find the optimal complexation efficiency.
-
Equilibration: Continue stirring the mixture for 24-48 hours to ensure the formation of the inclusion complex.
-
Isolation (Optional): The resulting solution containing the this compound-HP-β-CD complex can be used directly, or the complex can be isolated as a solid powder by freeze-drying.
-
Stability Assessment: The stability of the this compound-HP-β-CD complex in solution can be assessed over time by storing it under various conditions (e.g., different temperatures and light exposure) and analyzing the this compound content using a validated analytical method.
Visualizations
Caption: Primary degradation pathways of this compound in aqueous solutions.
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting flowchart for this compound instability in aqueous solutions.
References
Technical Support Center: Optimization of HPLC Parameters for Caffeidine Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the HPLC separation of Caffeidine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.
Question: Why is my this compound peak showing significant tailing?
Answer:
Peak tailing is a common issue that can compromise quantification and resolution. The primary causes and solutions are outlined below:
-
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with basic analytes, causing tailing.
-
Solution 1: Decrease the mobile phase pH to protonate the silanol groups, reducing interaction. A pH between 2 and 4 is often effective.[1]
-
Solution 2: Use an "end-capped" or base-deactivated column designed to minimize silanol activity.[1]
-
Solution 3: Add a competing base, like triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to saturate the active sites.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites.
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.[3]
-
-
Question: What is causing poor resolution between this compound and other related compounds or impurities?
Answer:
Achieving adequate separation is critical for accurate analysis. Poor resolution can stem from several factors related to the mobile phase, stationary phase, or other method parameters.
-
Potential Causes & Solutions:
-
Incorrect Mobile Phase Composition: The organic modifier concentration directly impacts retention and selectivity.
-
Solution 1: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to increase the retention time of all components, which may improve separation.
-
Solution 2: Switch the organic solvent (e.g., from methanol to acetonitrile or vice versa) to alter selectivity.
-
Solution 3: Optimize the pH of the mobile phase. Since this compound is a degradation product of caffeine, its charge state—and that of related impurities—can be manipulated with pH to improve separation.[4][5]
-
-
Inappropriate Column Chemistry: The stationary phase may not be providing sufficient selectivity.
-
Solution 1: If using a standard C18 column, consider a C8 column for less retention or a column with a different selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase, which can offer unique interactions.[6][7]
-
Solution 2: Ensure the column is efficient by checking the theoretical plates and tailing factor from a standard injection. A degraded column will show poor efficiency.[8]
-
-
Suboptimal Flow Rate: Flow rate affects both analysis time and peak resolution.
-
Solution: Decrease the flow rate. This generally increases resolution but also extends the run time. Finding an optimal balance is key.[9]
-
-
Question: Why am I observing high backpressure or significant pressure fluctuations?
Answer:
System pressure issues can indicate blockages or leaks, threatening the integrity of the analysis and the instrument.[3][10]
-
Potential Causes & Solutions:
-
System Blockage: Particulate matter from the sample or mobile phase can clog system components.
-
Solution 1: Check for blockages systematically. Start by disconnecting the column and running the pump to see if the pressure drops. If it does, the blockage is in the column. If not, continue checking components upstream (injector, tubing).[10]
-
Solution 2: Replace the in-line filter and column frits.[2]
-
Solution 3: Filter all mobile phase solvents and samples through a 0.45 µm or 0.22 µm filter before use.[3]
-
-
Buffer Precipitation: High concentrations of buffer salts can precipitate if mixed with a high percentage of organic solvent.
-
Solution: Ensure the buffer concentration is appropriate and soluble in the entire gradient range. Flush the system with water daily to remove any salt buildup.[1]
-
-
Air Bubbles in the System: Trapped air in the pump or detector can cause pressure fluctuations and baseline noise.
-
Solution: Degas the mobile phase thoroughly using sonication or an in-line degasser. Purge the pump to remove any trapped bubbles.[3]
-
-
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. agilent.com [agilent.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Method Development and Validation for the Determination of Caffeine: An Alkaloid from Coffea arabica by High-performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. mastelf.com [mastelf.com]
Matrix effects in Caffeidine analysis of complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the analysis of Caffeidine in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the LC-MS/MS analysis of this compound?
Q2: How can I determine if my this compound assay is being impacted by matrix effects?
A2: There are two primary methods for assessing matrix effects:
-
Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[1][2] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. Dips or rises in the baseline signal of the infused analyte indicate the retention times at which matrix components are eluting and causing interference.[2]
-
Pre- and Post-Extraction Spike Analysis: This quantitative method allows for the calculation of the precise percentage of matrix effect (ME) and recovery (RE).[1] It involves comparing the analyte response in three sets of samples: the analyte in a neat solution, a blank matrix extract spiked with the analyte post-extraction, and a blank matrix sample spiked with the analyte before the extraction process.[1]
Q3: What are the most common sources of matrix effects in biological samples for this compound analysis?
A3: The most common sources of interference in biological matrices are endogenous components that are often present at much higher concentrations than the analyte.[3]
-
Phospholipids: Particularly prevalent in plasma and tissue samples, phospholipids are a major cause of ion suppression in LC-MS analysis.[5]
-
Proteins: Abundant in plasma and serum, proteins can precipitate in the system, contaminate the ion source, and cause significant matrix effects if not adequately removed.[6]
-
Salts and Buffers: High concentrations of salts from buffers or the sample itself can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source, leading to suppression.[4]
-
Other Endogenous Molecules: Components like urea, amino acids, and organic acids in urine can also interfere with ionization.
Q4: Which sample preparation technique is most effective at minimizing matrix effects for this compound analysis?
A4: Optimizing sample preparation is the most effective strategy to combat matrix effects.[4][7] The choice of technique depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT): A simple and fast method, but it is relatively non-selective and may not remove many other matrix components, including phospholipids.[3]
-
Liquid-Liquid Extraction (LLE): Offers a higher degree of cleanliness than PPT. By optimizing the pH and using an appropriate organic solvent, LLE can effectively separate this compound from more polar or non-polar interferences.[3][7]
-
Solid-Phase Extraction (SPE): Generally considered the most powerful technique for sample cleanup.[3][8] SPE provides the highest level of selectivity by using a sorbent that specifically retains the analyte while allowing interfering components to be washed away.[5][8] Mixed-mode or specific phospholipid removal SPE cartridges can be particularly effective.[7]
Q5: How can I compensate for matrix effects that cannot be eliminated through sample preparation?
A5: When matrix effects are unavoidable, several calibration strategies can be used to correct for their impact:
-
Stable Isotope Labeled Internal Standard (SIL-IS): This is the gold standard for quantitative bioanalysis.[7][9] A SIL-IS (e.g., ¹³C₃-Caffeidine) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[9][10] Because the ratio of the analyte to the SIL-IS is measured, the matrix effect is effectively canceled out, leading to highly accurate and precise results.
-
Matrix-Matched Calibration: This involves preparing calibration standards and quality controls in a blank matrix that is identical to the study samples.[4][11] This approach compensates for the matrix effect, but its effectiveness relies on the assumption that the effect is consistent across all samples and the availability of a true analyte-free blank matrix, which can be challenging.[2][12]
-
Standard Addition: In this method, known amounts of the analyte are spiked into aliquots of the actual sample. It is highly accurate as it corrects for the specific matrix effect in each individual sample, but it is too labor-intensive for routine high-throughput analysis.[1][2]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Poor Reproducibility / Inaccurate Quantification | Significant or variable matrix effects between samples. | 1. Quantify Matrix Effect: Perform a pre- and post-extraction spike experiment to determine the extent of ion suppression or enhancement. 2. Improve Sample Cleanup: Switch from PPT to a more rigorous method like LLE or SPE.[7] 3. Use a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for this compound to compensate for variability.[10] |
| Low Signal Intensity / High Limit of Detection (LOD) | Severe ion suppression from co-eluting matrix components. | 1. Identify Interference: Use the post-column infusion technique to see if the this compound peak elutes in a region of high suppression.[2] 2. Optimize Chromatography: Modify the LC gradient, mobile phase, or column chemistry to separate this compound from the suppression zone.[2] 3. Enhance Sample Cleanup: Employ phospholipid removal plates or a more selective SPE protocol.[5] |
| Peak Tailing or Splitting | Contamination of the analytical column by matrix components or use of an inappropriate injection solvent. | 1. Flush the Column: Use a strong solvent wash to clean the column. If the problem persists, the column may need replacement. 2. Install a Guard Column: Protect the analytical column from irreversible contamination. 3. Check Injection Solvent: Ensure the injection solvent is not significantly stronger than the initial mobile phase, as this can cause peak distortion.[13] |
Data Presentation
Table 1: Comparison of Common Sample Preparation Techniques
| Technique | Selectivity & Cleanup | Speed & Throughput | Cost | Common Issues |
| Protein Precipitation (PPT) | Low | High | Low | Fails to remove phospholipids and salts; risk of instrument contamination. |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Low | Can be difficult to automate; emulsion formation can occur.[7] |
| Solid-Phase Extraction (SPE) | High | Moderate-High (with automation) | High | Requires method development; can still have interferences if not optimized.[11] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects and Recovery
This protocol uses the pre- and post-extraction spike method to calculate the matrix effect (ME) and recovery (RE).
1. Prepare Three Sets of Samples (in triplicate at a specific concentration):
-
Set A (Neat Solution): Spike the this compound standard into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire extraction procedure. Spike the this compound standard into the final, dried extract just before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the this compound standard into the blank matrix before starting the extraction procedure.
2. Analyze Samples: Analyze all three sets using the developed LC-MS/MS method.
3. Calculate Results:
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100[1]
Table 2: Interpretation of Matrix Effect and Recovery Results
| Calculation | Result | Interpretation |
| Matrix Effect (ME %) | ME = 100% | No matrix effect.[1] |
| ME < 100% | Ion Suppression.[1] | |
| ME > 100% | Ion Enhancement.[1] | |
| Recovery (RE %) | RE ≈ 100% | Efficient extraction process. |
| RE < 80% | Inefficient extraction; analyte is being lost during sample preparation. |
Visualizations
References
- 1. gtfch.org [gtfch.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. longdom.org [longdom.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. bib.irb.hr:8443 [bib.irb.hr:8443]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Enhancing sensitivity of Caffeidine detection in biological fluids
Technical Support Center: Caffeidine (Caffeine) Detection
A Note on Terminology: The term "this compound" is not standard in chemical literature. This guide assumes the user is referring to Caffeine and its detection. All information provided pertains to the analysis of Caffeine in biological fluids.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to enhance the sensitivity of caffeine detection in biological matrices.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of caffeine in biological fluids, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Q1: Why is my caffeine signal intensity or signal-to-noise ratio (S/N) low?
A1: Low signal intensity can stem from issues in sample preparation, the LC system, or the mass spectrometer.
-
Potential Cause 1: Inefficient Sample Extraction: The analyte may not be efficiently recovered from the biological matrix (e.g., plasma, urine).
-
Solution: Optimize your sample preparation method. For complex matrices like plasma, a protein precipitation (PPT) step followed by solid-phase extraction (SPE) or supported liquid extraction (SLE) can significantly improve recovery and reduce matrix effects.[1][2] For urine, SPE is effective for cleaning up the sample and concentrating the analyte.[3] Ensure the pH of your sample and solvents is optimal for caffeine extraction.
-
-
Potential Cause 2: Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress the ionization of caffeine in the mass spectrometer source.[1] Phospholipids are a common cause of ion suppression in plasma samples.[2]
-
Solution: Improve chromatographic separation to isolate caffeine from interfering compounds.[4] Employ a phospholipid removal (PLD) product after protein precipitation.[2] The use of stable isotope-labeled internal standards (SIL-IS) is crucial as they co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.[1]
-
-
Potential Cause 3: Mass Spectrometer Tuning: The instrument may not be optimally tuned for caffeine.
-
Solution: Infuse a standard solution of caffeine directly into the mass spectrometer to optimize parameters such as collision energy and fragmentor voltage for the specific MRM transitions of caffeine.[1]
-
-
Potential Cause 4: Poor Chromatography: Broad or tailing peaks lead to a lower peak height and reduced S/N.
-
Solution: Ensure mobile phase pH is appropriate for the column and analyte. Check for column voids or contamination and replace the column if necessary.[5]
-
Q2: Why is my chromatographic peak shape poor (e.g., fronting, tailing, or split peaks)?
A2: Poor peak shape is a common issue in HPLC and can significantly affect the accuracy of quantification.
-
Potential Cause 1: Column Overload: Injecting too much analyte can saturate the column, leading to fronting peaks.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Potential Cause 2: Column Contamination or Degradation: Buildup of matrix components on the column frit or stationary phase can cause peak tailing and splitting.
-
Solution: Use a guard column to protect the analytical column. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[5]
-
-
Potential Cause 3: Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the final extracted sample in the initial mobile phase.[5]
-
-
Potential Cause 4: Secondary Interactions: Interactions between the analyte and the stationary phase (other than the primary retention mechanism) can cause peak tailing.
-
Solution: Adjust the mobile phase pH or ionic strength. For caffeine, which is a weak base, ensuring the mobile phase pH is acidic can improve peak shape on C18 columns.
-
Q3: Why are my results not reproducible?
A3: Lack of reproducibility can be traced to variability in sample handling, extraction, or the analytical instrumentation.
-
Potential Cause 1: Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Solution: Use automated liquid handlers for precise pipetting. Ensure complete and consistent drying of samples if an evaporation step is used. Use an internal standard to account for variations in extraction recovery.[1]
-
-
Potential Cause 2: Instrument Fluctuation: Leaks in the HPLC system, an unstable pump flow rate, or fluctuating temperature can cause retention time and peak area to vary.[5]
-
Potential Cause 3: Sample Stability Issues: Caffeine may degrade in the sample or on the autosampler.
-
Solution: Process samples as quickly as possible or store them at appropriate low temperatures. Perform stability tests to ensure the analyte is stable under the storage and autosampler conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting caffeine in biological fluids?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally considered the gold standard for its high sensitivity and selectivity in quantifying caffeine and its metabolites in complex matrices like plasma and urine.[1][6] However, modern electrochemical sensors and some immunoassays can also offer very high sensitivity, often with simpler, faster analyses.[7][8][9]
Q2: How does the choice of biological fluid (e.g., plasma, urine, saliva) affect the analytical method?
A2: The complexity of the biological matrix is a key factor.
-
Plasma/Serum: These are complex matrices rich in proteins and phospholipids.[2] Extensive sample cleanup, such as protein precipitation followed by SPE or SLE, is often required to remove interferences and achieve high sensitivity.[1][2]
-
Urine: While less complex than plasma, urine contains various salts and metabolites that can cause matrix effects.[10] Sample preparation often involves a "dilute and shoot" approach for less sensitive assays or SPE for high-sensitivity analysis to remove interferences.[2][3]
-
Saliva: Saliva is considered a less complex matrix. Methods have been developed for the direct analysis of caffeine in saliva, sometimes after a simple dilution or centrifugation step, making it suitable for less invasive monitoring.[11]
Q3: What are the common metabolites of caffeine, and can they interfere with the analysis?
A3: The main metabolites of caffeine are paraxanthine, theophylline, and theobromine.[12] In chromatographic methods like LC-MS/MS, these compounds can be separated from caffeine and quantified individually.[13] However, in methods like immunoassays, antibodies may cross-react with these metabolites. For example, some enzyme immunoassays (EMIT) have shown significant interference from paraxanthine, which can lead to falsely elevated caffeine results.[14]
Q4: How can I select the right internal standard for my assay?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., Caffeine-d3 or ¹³C₃-Caffeine). These standards have nearly identical chemical properties and chromatographic behavior to the unlabeled caffeine, meaning they co-elute and are affected similarly by extraction inefficiencies and matrix effects.[1] This allows for the most accurate and precise correction during quantification.
Comparison of Analytical Methods for Caffeine Detection
The table below summarizes the performance of various techniques used for caffeine quantification.
| Method Type | Common Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| LC-MS/MS | Plasma, Urine, Saliva | LOD: 0.05-0.1 µmol/L (Urine)[13]; LLOQ: 50 ng/mL (Blood)[15] | High sensitivity and selectivity; can quantify metabolites simultaneously.[1][13] | High instrument cost; susceptible to matrix effects.[1] |
| Electrochemical Sensors | Saliva, Beverages | LOD: 6.71 nM (Modified GCE)[16]; LOD: 0.9 nmol L⁻¹ (Imprinted Polymer)[17] | High sensitivity, rapid analysis, low cost, potential for portability.[7][9] | Can be prone to interference from structurally similar compounds; may require electrode modification.[7] |
| Immunoassays (ELISA, FPIA) | Water, Beverages, Plasma | LOD: 0.001 µg/L (ELISA)[8]; Measurement ranges in µg/L (FPIA)[18] | High throughput, no complex equipment needed (for ELISA).[8][19] | Potential for cross-reactivity with metabolites; may be less precise than LC-MS/MS.[14] |
| Solid-Surface Fluorescence | Urine, Plasma, Serum | LOD: 0.3 µg/L; LOQ: 1.1 µg/L[20] | High sensitivity; chemofiltration step can remove matrix interference.[20][21] | Requires specific fluorescent probes and modified membranes.[21] |
| HPLC-UV | Beverages, Bean Material | LOQ: 2.9 ng/mL (with microextraction)[22] | Simple, robust, widely available.[23][24] | Lower sensitivity than MS; potential for interference from co-eluting compounds.[10][23] |
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of caffeine in biological fluids.
Protocol 1: Solid-Phase Extraction (SPE) for Caffeine in Urine
This protocol is adapted from methodologies used for cleaning urinary samples prior to LC-MS/MS analysis.[3]
Objective: To extract and concentrate caffeine from a urine matrix while removing interfering salts and endogenous compounds.
Materials:
-
Urine sample
-
Caffeine-d3 internal standard (IS) solution
-
0.1% Acetic acid or Formic acid in water
-
Methanol
-
SPE Cartridges (e.g., C18 or mixed-mode polymeric sorbent)[3]
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 100 µL of urine, add the internal standard. Dilute the mixture with 1 mL of 0.1% acetic acid.[3]
-
Cartridge Conditioning: Place the SPE cartridges on the manifold. Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of 0.1% acetic acid. Do not allow the sorbent bed to dry out.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge. Apply a slow, steady vacuum to pass the sample through the sorbent at a rate of ~1 mL/min.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid to remove salts and polar interferences.[3] Repeat the wash step.
-
Elution: Dry the cartridge under high vacuum for 5 minutes. Place clean collection tubes in the manifold and elute the caffeine and IS with 1 mL of methanol.[3]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 water:acetonitrile with 0.1% acetic acid).[3] The sample is now ready for injection.
Protocol 2: General LC-MS/MS Method for Caffeine Quantification
This protocol outlines typical starting conditions for an LC-MS/MS method. Parameters should be optimized for your specific instrumentation and column.
Objective: To achieve sensitive and selective quantification of caffeine using LC-MS/MS.
Instrumentation:
-
UHPLC or HPLC system
-
Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Methanol or Acetonitrile[25]
-
Flow Rate: 0.4 mL/min[25]
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL[3]
-
Gradient Program:
-
0.0-0.5 min: 2% B
-
0.5-4.0 min: 2% to 95% B (linear gradient)
-
4.0-5.0 min: 95% B (hold)
-
5.1-6.0 min: 2% B (re-equilibration)
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to manufacturer recommendations.
References
- 1. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Electrochemical Sensors for Caffeine Determination [mdpi.com]
- 8. A highly sensitive caffeine immunoassay based on a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Electrochemical Sensors for Caffeine Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Quantification of Antioxidants Paraxanthine and Caffeine in Human Saliva by Electrochemical Sensing for CYP1A2 Phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of urine caffeine and its metabolites by use of high-performance liquid chromatography-tandem mass spectrometry: estimating dietary caffeine exposure and metabolic phenotyping in population studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of caffeine plasma levels by an automated enzyme immunoassay (EMIT) in comparison with a high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
- 16. Highly sensitive and selective electrochemical detection of caffeine, theophylline and guaiacol in green tea, green coffee, coffee, and tea extracts using a SnS2 nanoflake-modified electrode - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 17. Caffeine electrochemical sensor using imprinted film as recognition element based on polypyrrole, sol-gel, and gold nanoparticles hybrid nanocomposite modified pencil graphite electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorescence polarization immunoassays for the quantification of caffeine in beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Caffeine monitoring in biological fluids by solid surface fluorescence using membranes modified with nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CAFFEINE MONITORING IN BIOLOGICAL FLUIDS AND DIETARY SUPPLEMENTS BY SOLID SURFACE FLUORESCENCE USING RHODAMINE AND NANOTUBES MODIFIED MEMBRANES - CONICET [bicyt.conicet.gov.ar]
- 22. cabidigitallibrary.org [cabidigitallibrary.org]
- 23. researchgate.net [researchgate.net]
- 24. Method Development and Validation for the Determination of Caffeine: An Alkaloid from Coffea arabica by High-performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
Preventing Caffeidine degradation during sample storage
Welcome to the technical support center for Caffeidine. This resource provides detailed guidance to researchers, scientists, and drug development professionals on how to prevent the degradation of this compound during sample storage and analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I analyzed a stored this compound sample via HPLC and observed a significant decrease in the main peak area compared to a freshly prepared standard. What could be the cause?
A1: A decrease in the this compound peak area suggests degradation. The most common causes are hydrolysis, oxidation, or photodegradation, especially if samples were not stored under optimal conditions.
-
Immediate Actions:
-
Verify your HPLC system's performance with a fresh, calibrated standard to rule out instrument error.
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Review your sample storage conditions against the recommended guidelines in Table 1.
-
Check the pH of your sample solution. This compound is highly susceptible to hydrolysis at pH levels outside the 6.0-7.5 range.
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Q2: My HPLC chromatogram shows new, unidentified peaks that were not present in my initial analysis. What are these peaks?
A2: The appearance of new peaks is a strong indicator of this compound degradation. Forced degradation studies show that this compound primarily degrades via two pathways: hydrolysis and oxidation.[1][2] The new peaks are likely Hydrolyzed this compound (HCaff) or Oxidized this compound (OxyCaff).
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Troubleshooting Steps:
-
Refer to the this compound Degradation Pathway diagram to understand the potential byproducts.
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If your sample was exposed to acidic or basic conditions, the primary new peak is likely HCaff.
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If the sample was exposed to air (oxygen) or light for extended periods, especially at elevated temperatures, the new peak could be OxyCaff.
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Follow the Experimental Protocol for Stability-Indicating HPLC Method to confirm the identity of these degradants.
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Q3: After freeze-thawing my this compound samples multiple times, I'm seeing inconsistent quantification results. Why is this happening?
A3: Repeated freeze-thaw cycles can compromise sample integrity.[3] For this compound, this can lead to the formation of micro-precipitates or accelerate degradation by exposing the compound to oxygen dissolved in the solvent during the thawing process.
-
Best Practices:
-
Aliquot samples into single-use volumes before initial freezing to avoid the need for repeated freeze-thaw cycles.[4]
-
If you must thaw a sample, do so slowly at 2-8°C and vortex gently before use to ensure homogeneity.
-
Limit freeze-thaw cycles to a maximum of two, as indicated by stability studies (see Table 2).
-
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for this compound? For long-term stability (>6 months), this compound, both in solid form and dissolved in DMSO, should be stored at -80°C in airtight, amber-colored containers to protect from light and moisture. For short-term storage (up to 1 week), 2-8°C is acceptable for solutions.
What is the primary degradation pathway for this compound? this compound is most susceptible to pH-dependent hydrolysis, which cleaves its ester group, and to a lesser extent, oxidation of its phenyl ring.[5] These pathways are accelerated by exposure to non-neutral pH, light, and elevated temperatures.
How does pH affect this compound stability? this compound is most stable in a pH range of 6.0-7.5. It degrades rapidly under acidic (pH < 4) and basic (pH > 8) conditions. When preparing aqueous solutions, always use a buffered saline solution (e.g., PBS) at pH 7.4.
Is this compound sensitive to light? Yes, this compound exhibits sensitivity to UV light. Prolonged exposure can lead to oxidative degradation. Always store this compound powder and solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
What solvents are recommended for dissolving this compound? For stock solutions, anhydrous DMSO is recommended. For aqueous experimental buffers, a phosphate-buffered saline (PBS) at pH 7.4 is ideal. Avoid using acidic or basic buffers unless required by the experimental design, and be aware of the accelerated degradation.
Data on this compound Stability
Quantitative data from forced degradation and long-term stability studies are summarized below to guide experimental design and sample management.[6][7]
Table 1: Recommended Storage Conditions for this compound Samples
| Sample Type | Solvent/Matrix | Temperature | Duration | Container | Key Considerations |
| Solid Powder | N/A | -20°C to -80°C | > 24 months | Airtight, Amber Glass | Protect from moisture and light |
| Stock Solution | Anhydrous DMSO | -80°C | 12 months | Airtight, Amber Vials | Aliquot to avoid freeze-thaw |
| Working Solution | PBS (pH 7.4) | 2-8°C | 72 hours | Amber Vials | Prepare fresh for best results |
| Working Solution | PBS (pH 7.4) | -20°C | 1 month | Airtight, Amber Vials | Max 2 freeze-thaw cycles |
Table 2: this compound Degradation Rate Under Stress Conditions
| Condition | Parameter | Degradation (%) | Primary Degradant |
| Hydrolytic | 0.1 M HCl (4 hours @ 60°C) | 15.2% | Hydrolyzed this compound |
| 0.1 M NaOH (1 hour @ 60°C) | 21.5% | Hydrolyzed this compound | |
| Oxidative | 3% H₂O₂ (8 hours @ 25°C) | 11.8% | Oxidized this compound |
| Photolytic | UV Light (254 nm, 24 hours) | 8.5% | Oxidized this compound |
| Thermal | Solid (7 days @ 80°C) | 4.2% | Oxidized this compound |
| Freeze-Thaw | 5 Cycles (-20°C to 25°C) | 3.5% | Mixed Degradants |
Visual Guides and Workflows
This compound Degradation Pathways
This diagram illustrates the two primary mechanisms of this compound degradation.
Caption: Primary degradation pathways of this compound.
Troubleshooting Workflow for Unexpected Results
Use this decision tree to diagnose issues with this compound sample analysis.
Caption: Decision tree for troubleshooting this compound analysis.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a validated HPLC method capable of separating this compound from its primary degradation products.[8][9][10]
-
Instrumentation & Columns:
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HPLC system with UV detector.
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Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
-
Chromatographic Conditions:
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Gradient Program:
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0-2 min: 10% B
-
2-10 min: 10% to 90% B
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10-12 min: 90% B
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12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
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Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Acetonitrile:Water
-
-
Sample Preparation:
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Dilute this compound samples with the sample diluent to a final concentration of approximately 20 µg/mL.
-
Vortex to mix and filter through a 0.22 µm syringe filter if particulate matter is visible.
-
-
Expected Retention Times:
-
Hydrolyzed this compound (HCaff): ~3.5 min
-
This compound: ~7.8 min
-
Oxidized this compound (OxyCaff): ~9.2 min
-
Protocol 2: Sample Stability Testing Workflow
This workflow describes the process for evaluating the stability of this compound under specific storage conditions.
Caption: Workflow for conducting a this compound stability study.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Genetic characterization of caffeine degradation by bacteria and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. scispace.com [scispace.com]
Troubleshooting Caffeidine quantification in food matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Caffeidine in food matrices.
A Note on this compound vs. Caffeine
This compound is a hydrolysis product of caffeine.[1] While the analytical literature predominantly focuses on caffeine, the principles, instrumentation (HPLC, LC-MS/MS), and sample preparation techniques are largely transferable to this compound.[2][3] Method parameters such as retention times and mass spectrometry transitions will, however, need to be specifically optimized for this compound. This guide leverages established methods for caffeine as a robust starting point for developing and troubleshooting this compound quantification assays.
Frequently Asked Questions (FAQs)
Section 1: Sample Preparation & Extraction
Q1: My this compound recovery is low and inconsistent. What are the common causes?
Low and variable recovery is often linked to the sample preparation phase. Key areas to investigate include:
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Extraction Inefficiency: The chosen solvent may not be optimal for extracting this compound from the specific food matrix. Consider the polarity of this compound and the matrix composition (e.g., high fat, high sugar).
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Matrix Effects: Co-extracted compounds from the matrix can interfere with the analytical signal, particularly in LC-MS/MS, causing ion suppression or enhancement.[3][4]
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Analyte Degradation: this compound stability can be affected by pH, temperature, and enzymatic activity within the sample.[5] Ensure samples are handled and stored correctly, for instance, by keeping them cool and performing extractions promptly.[6]
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Improper SPE Technique: If using Solid-Phase Extraction (SPE), issues like incomplete cartridge conditioning, overloading the cartridge, using an incorrect washing solvent, or an inappropriate elution solvent can lead to significant analyte loss.[7][8]
Q2: How should I approach sample preparation for complex matrices like chocolate or dairy products?
For complex matrices, a multi-step cleanup process is often necessary.
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High-Fat Matrices (e.g., Chocolate, Dairy): A de-fatting step is crucial. This can be achieved through liquid-liquid extraction with a non-polar solvent like hexane or by using specialized SPE cartridges designed for lipid removal.
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High-Sugar Matrices (e.g., Soft Drinks, Juices): Dilution with the initial mobile phase or water can be effective.[9] However, SPE is highly recommended to remove sugars and other polar interferences that can affect chromatographic performance and instrument longevity.[7]
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Solid Matrices (e.g., Coffee Beans, Tea Leaves): These require initial grinding or homogenization to ensure efficient extraction.[6] An aqueous extraction (e.g., with hot water) is a common first step, followed by cleanup.[8]
Q3: What is the most reliable extraction method for this compound in food?
Solid-Phase Extraction (SPE) is a widely used and reliable method for cleaning up complex samples before chromatographic analysis.[7][8][10] Reversed-phase SPE cartridges (e.g., C18) are commonly used for caffeine and would be a suitable starting point for this compound.[2][7] The key advantages are high recovery, effective removal of interferences, and the ability to concentrate the analyte.
Section 2: Chromatography & Detection
Q4: I'm observing poor peak shape (tailing or fronting) for this compound. How can I fix this?
Poor peak shape is typically a chromatographic issue.
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Peak Tailing: Often caused by secondary interactions between the analyte and the column's stationary phase or active sites in the flow path. Try adjusting the mobile phase pH, using a different column (e.g., one with end-capping), or adding a competing base to the mobile phase in small concentrations.
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Peak Fronting: Usually indicates column overloading. Reduce the injection volume or dilute the sample. It can also be caused by a partially blocked or collapsed column bed.
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Mobile Phase Mismatch: Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase.
Q5: My retention time is shifting between injections. What's the problem?
Retention time instability points to a lack of system equilibrium or changes in experimental conditions.
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Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. This is especially important for gradient elution methods.[9]
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Mobile Phase Composition: Inconsistent mobile phase preparation can cause drift. Always prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.
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Temperature Fluctuation: Use a column oven to maintain a constant temperature, as even small changes can affect retention times.[11]
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Pump Performance: Inconsistent flow from the HPLC pump can lead to shifting retention times. Check for leaks and ensure the pump is properly primed and serviced.
Q6: What are "matrix effects" in LC-MS/MS analysis and how can I mitigate them?
Matrix effects occur when co-eluting compounds from the sample matrix affect the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to signal suppression or enhancement.[4] This can severely impact accuracy and precision.
-
Mitigation Strategies:
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Improve Sample Cleanup: Use a more rigorous extraction and cleanup method like SPE to remove interfering matrix components.[8]
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Chromatographic Separation: Optimize your HPLC method to separate the this compound peak from co-eluting matrix components.
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Use an Internal Standard: An isotopically labeled internal standard is the gold standard, as it co-elutes and experiences the same matrix effects, allowing for accurate correction.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for the effect.[12][13]
-
Troubleshooting Workflows & Diagrams
The following diagrams illustrate common experimental and troubleshooting workflows for this compound quantification.
References
- 1. Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from this compound and this compound acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. books.rsc.org [books.rsc.org]
- 4. waters.com [waters.com]
- 5. dhs.gov [dhs.gov]
- 6. cfs.gov.hk [cfs.gov.hk]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. Elimination of Toxic Solvents from Analytical Methods in Food Analysis: Caffeine Determination in Tea as an Example [mdpi.com]
- 9. Development and Validation of HPLC-DAD Method for Simultaneous Determination of Seven Food Additives and Caffeine in Powdered Drinks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Caffeidine Nitrate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of caffeidine nitrate for improved stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of synthesizing this compound nitrate over using this compound directly?
A1: this compound nitrate is synthesized to serve as a stable reference substance for the qualitative and quantitative detection of this compound.[1] The nitrate salt form offers enhanced stability, allowing for long-term storage and more reliable analytical results.[1]
Q2: What is the starting material for the synthesis of this compound nitrate?
A2: The synthesis begins with caffeine, which undergoes alkaline hydrolysis to form this compound.[2] This intermediate is then converted to this compound nitrate.
Q3: What are the critical parameters to control during the synthesis of this compound nitrate?
A3: Based on established protocols, the critical parameters include the mass ratio of caffeine to liquid caustic soda, reaction temperature, reaction time, neutralization pH, crystallization temperature, and drying conditions.[1] Precise control of these factors is essential for achieving high purity and yield.
Q4: What is the expected purity and melting point of the final this compound nitrate product?
A4: Following the described synthesis method, the expected chromatographic purity of this compound nitrate is 99.9%, with a melting point in the range of 213-214 °C.[1]
Troubleshooting Guides
Problem 1: Low Yield of this compound Nitrate
| Potential Cause | Suggested Solution |
| Incomplete hydrolysis of caffeine. | Ensure the mass ratio of caffeine to liquid caustic soda is within the optimal range (1:4 to 1:10, preferably 1:10).[1] Verify that the reaction temperature (80-130 °C, preferably 100 °C) and time (0.5-6 hours, preferably 0.5 hours) are accurately maintained.[1] |
| Loss of product during filtration. | Use a fine filter medium and ensure the solution is adequately cooled to the specified temperature range (8-12 °C) to maximize crystallization before filtering.[1] |
| Inefficient neutralization and precipitation. | Carefully neutralize the reaction mixture with diluted nitric acid to a neutral pH. Over-acidification or insufficient cooling can affect the precipitation of the nitrate salt. |
| Inadequate drying. | Ensure the filter cake is dried under vacuum at 35-40 °C for 3-5 hours to remove all residual moisture.[1] |
Problem 2: Product Impurities or Off-Color Product
| Potential Cause | Suggested Solution |
| Incomplete reaction or side reactions. | Adhere strictly to the recommended reaction temperature and time to minimize the formation of by-products.[1] |
| Impurities from starting materials. | Use high-purity caffeine and other reagents. |
| Degradation during drying. | Do not exceed the recommended drying temperature of 40 °C, as higher temperatures may lead to product degradation.[1] |
| Incomplete washing of the filter cake. | Wash the filter cake thoroughly with purified water to remove any soluble impurities.[1] |
Problem 3: Inconsistent Melting Point
| Potential Cause | Suggested Solution |
| Presence of impurities. | Re-crystallize the product from a suitable solvent to improve purity. Ensure thorough washing and drying of the product. |
| Residual solvent or water. | Confirm that the product is completely dry by adhering to the specified drying protocol (vacuum drying at 35-40 °C for 3-5 hours).[1] |
Experimental Protocols
Synthesis of this compound Nitrate
This protocol is based on the method described in patent CN101691358B.[1]
Materials:
-
Caffeine
-
Liquid caustic soda
-
Diluted nitric acid
-
Purified water
Procedure:
-
Reaction Setup: Weigh caffeine and liquid caustic soda in a mass ratio of 1:4 to 1:10.
-
Hydrolysis: Mix the raw materials and control the reaction temperature between 80-130 °C. The reaction time should be maintained for 0.5-6 hours.
-
Neutralization and Crystallization: Cool the reaction mixture to 25-35 °C. Neutralize the solution to a neutral pH using diluted nitric acid. Further cool the solution to 8-12 °C to induce crystallization of this compound nitrate.
-
Filtration: Filter the resulting crystals.
-
Washing: Wash the filter cake with purified water.
-
Drying: Dry the filter cake in a vacuum drying oven at a temperature of 35-40 °C for 3-5 hours.
Data Presentation
Table 1: Reaction Parameters for this compound Nitrate Synthesis
| Parameter | Range | Preferred Value |
| Caffeine:Liquid Caustic Soda (mass ratio) | 1:4 - 1:10 | 1:10 |
| Reaction Temperature (°C) | 80 - 130 | 100 |
| Reaction Time (hours) | 0.5 - 6 | 0.5 |
| Cooling Temperature (Neutralization) (°C) | 25 - 35 | - |
| Cooling Temperature (Crystallization) (°C) | 8 - 12 | - |
| Drying Temperature (°C) | 35 - 40 | - |
| Drying Time (hours) | 3 - 5 | - |
Data sourced from patent CN101691358B.[1]
Table 2: Physical Properties of Synthesized this compound Nitrate
| Property | Value |
| Chromatographic Purity | 99.9% |
| Melting Point | 213-214 °C |
Data sourced from patent CN101691358B.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound nitrate.
Caption: Troubleshooting logic for this compound nitrate synthesis.
References
Validation & Comparative
Caffeidine vs. Caffeine: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of caffeidine and caffeine, drawing upon available experimental data. While caffeine is one of the most thoroughly researched psychoactive compounds, data on this compound, a primary hydrolysis product of caffeine, is notably sparse. This document aims to summarize the existing knowledge on both compounds, highlighting areas where further research is critically needed.
Executive Summary
Caffeine is a well-established central nervous system (CNS) stimulant, primarily functioning as an antagonist of adenosine receptors and a non-selective inhibitor of phosphodiesterases.[1] These actions contribute to its effects on alertness, cognitive function, and physical performance. In contrast, this compound's biological profile is significantly less understood. It is recognized as an impurity of caffeine and has been qualitatively noted to inhibit cyclic nucleotide phosphodiesterases.[2] A significant area of concern with this compound lies in its potential for endogenous nitrosation to form carcinogenic compounds.[3] This guide presents a side-by-side comparison of the known biological activities, supported by available data, and outlines experimental protocols for future comparative studies.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative and qualitative data for this compound and caffeine. It is important to note the significant gaps in the literature for this compound.
Table 1: General Properties and Known Biological Activities
| Feature | This compound | Caffeine |
| Chemical Formula | C₇H₁₂N₄O | C₈H₁₀N₄O₂ |
| Molar Mass | 168.20 g/mol | 194.19 g/mol |
| Primary Source | Hydrolysis product of caffeine | Occurs naturally in coffee beans, tea leaves, etc. |
| CNS Activity | Not well-characterized | Stimulant[1] |
| Adenosine Receptor Activity | Data not available | Antagonist (A1, A2A, A2B)[4] |
| Phosphodiesterase (PDE) Inhibition | Yes (qualitative)[2] | Yes (non-selective)[1] |
| Toxicity Profile | Limited data; nitrosated derivatives are carcinogenic in rats[5] | Well-characterized; high doses can be toxic[6] |
Table 2: Quantitative Comparison of Biological Activity
| Parameter | This compound | Caffeine |
| Adenosine Receptor Binding Affinity (Kᵢ) | ||
| A₁ Receptor | Data not available | 12 - 50 µM[2] |
| A₂ₐ Receptor | Data not available | 2.4 - 40 µM[2] |
| A₂₋ Receptor | Data not available | 13 - 100 µM[2] |
| Phosphodiesterase (PDE) Inhibition (IC₅₀) | Data not available | Varies by PDE subtype; generally in the millimolar range for non-selective inhibition. |
| Acute Toxicity (LD₅₀, oral, rat) | Data not available for this compound itself. For its nitrosated derivative, mononitrosothis compound, the LD₅₀ is ~1300 mg/kg.[5] | ~367 mg/kg[7] |
Signaling Pathways and Mechanisms of Action
Caffeine
Caffeine's primary mechanisms of action are well-documented and involve two key pathways:
-
Adenosine Receptor Antagonism: Caffeine's structure is similar to adenosine, allowing it to bind to and block adenosine receptors (primarily A1 and A2A subtypes) in the brain.[1][4] This blockade prevents the inhibitory effects of adenosine on neuronal activity, leading to increased alertness and wakefulness.
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Phosphodiesterase (PDE) Inhibition: Caffeine can non-selectively inhibit phosphodiesterases, enzymes that break down cyclic adenosine monophosphate (cAMP).[1] This inhibition leads to an increase in intracellular cAMP levels, which can mimic the effects of adrenaline and contribute to the stimulant effects of caffeine.
References
- 1. Identification of a Phosphodiesterase-Inhibiting Fraction from Roasted Coffee (Coffea arabica) through Activity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Caffeine and theophylline analogues: correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosothis compound and dinitrosothis compound in bd-ix rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Bioactive Compounds in Commercial Teas: Profiling Catechin Alkaloids, Phenolic Acids, and Flavonols Using Targeted Statistical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The acute lethal dose 50 (LD50) of caffeine in albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Caffeidine levels in different coffee bean varieties
An important clarification regarding the topic of this guide is necessary. The term "Caffeidine" refers to a known impurity and metabolite of caffeine, designated as Caffeine EP Impurity E. It is not a compound that naturally occurs in coffee beans and is therefore not a subject of comparative analysis across different bean varieties. Given the context of the query, this guide will focus on a comprehensive comparative analysis of caffeine levels in different coffee bean varieties, a topic of significant interest to researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of caffeine content in four major coffee bean varieties: Coffea arabica (Arabica), Coffea canephora (Robusta), Coffea liberica (Liberica), and Coffea liberica var. dewevrei (Excelsa). The analysis is supported by experimental data and includes a detailed protocol for the quantification of caffeine using High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Caffeine Content
The caffeine content in coffee beans is influenced by several factors, including the species and variety of the coffee plant, growing conditions, and processing methods. However, significant and consistent differences in caffeine concentration exist between the major commercial coffee varieties.
Data Presentation
The following table summarizes the typical caffeine content in the four principal varieties of coffee beans, presented as a percentage of the bean's dry weight.
| Coffee Bean Variety | Species Name | Typical Caffeine Content (% by dry weight) |
| Robusta | Coffea canephora | 2.2% - 2.7%[1] |
| Arabica | Coffea arabica | 1.2% - 1.5%[2] |
| Liberica | Coffea liberica | ~1.23%[2][3][4][5] |
| Excelsa | Coffea liberica var. dewevrei | 0.86% - 1.13%[1][6] |
Robusta beans consistently exhibit the highest caffeine content, often nearly double that of Arabica beans.[2] Liberica and Excelsa varieties generally have the lowest caffeine concentrations, with levels comparable to or slightly lower than Arabica.[1][4]
Experimental Protocols
The quantification of caffeine in coffee beans is most commonly and accurately performed using High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol: Quantification of Caffeine in Coffee Beans by Reverse-Phase HPLC
1. Principle: This method separates caffeine from other compounds in a coffee extract based on its polarity. The separation occurs on a nonpolar stationary phase (C18 column) with a polar mobile phase. Caffeine is then quantified by a UV detector at a wavelength where it strongly absorbs light (typically ~272 nm).
2. Materials and Reagents:
-
HPLC-grade methanol
-
HPLC-grade water
-
Caffeine standard (analytical grade)
-
0.45 µm syringe filters
-
Green or roasted coffee beans of different varieties
-
Mortar and pestle or coffee grinder
-
Hot water bath or heating mantle
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or gradient pump
-
Autosampler or manual injector
-
Column oven
-
UV-Vis detector
-
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
4. Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 1000 ppm caffeine by accurately weighing 100 mg of caffeine standard and dissolving it in 100 mL of HPLC-grade water.
-
From the stock solution, prepare a series of working standards (e.g., 10, 25, 50, 100, 200 ppm) by serial dilution with the mobile phase.
-
-
Sample Preparation (Hot Water Extraction):
-
Grind the coffee beans to a fine, homogenous powder.
-
Accurately weigh approximately 1.0 g of the ground coffee into a beaker.
-
Add 100 mL of boiling HPLC-grade water and maintain the temperature at 80-90°C for 20 minutes with constant stirring.
-
Allow the solution to cool to room temperature and then filter it.
-
Perform a suitable dilution of the filtrate with the mobile phase to bring the expected caffeine concentration within the range of the calibration curve.
-
Filter the final diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (e.g., 50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector Wavelength: 272 nm
-
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared coffee samples.
-
-
Data Analysis:
-
Identify the caffeine peak in the chromatograms based on the retention time of the caffeine standard.
-
Plot a calibration curve of peak area versus concentration for the caffeine standards.
-
Determine the concentration of caffeine in the injected samples by interpolating their peak areas from the calibration curve.
-
Calculate the final caffeine content in the original coffee bean sample, accounting for all dilutions, and express the result as a percentage by dry weight.
-
Mandatory Visualizations
Experimental Workflow Diagram
References
Comparative Mutagenicity of Caffeidine and Its Nitrosated Derivatives: A Guide for Researchers
A detailed analysis of the mutagenic potential of caffeidine, N-mononitrosothis compound (MNC), and N-dinitrosothis compound (DNC) reveals a significant increase in genotoxicity upon nitrosation, with DNC emerging as a potent mutagen. This guide provides a comprehensive comparison based on available experimental data, outlining the mutagenic profiles, underlying mechanisms, and detailed experimental protocols for researchers, scientists, and drug development professionals.
This compound, a hydrolysis product of caffeine, can undergo nitrosation to form N-mononitrosothis compound (MNC) and N-dinitrosothis compound (DNC). Studies have shown a stark contrast in the mutagenic and carcinogenic properties of these compounds, with the nitrosated derivatives, particularly DNC, exhibiting significant genotoxic activity that is absent in the parent compound.
Executive Summary of Mutagenicity
| Compound | Mutagenic Potential | Genotoxic Effects | Carcinogenic Potential |
| This compound | Not reported to be mutagenic. | No significant genotoxic effects reported. | Not reported to be carcinogenic. |
| N-mononitrosothis compound (MNC) | Non-mutagenic in Ames test.[1][2] | Does not induce DNA single-strand breaks.[1] | Carcinogenic in rats (nasal cavity tumors).[2] |
| N-dinitrosothis compound (DNC) | Highly mutagenic in Ames test (TA100, TA1535, TA102).[1] | Induces DNA single-strand breaks in rat hepatocytes.[1] | Potent carcinogen in rats (forestomach tumors).[2] |
Quantitative Mutagenicity Data
Ames Test Results for DNC
While the primary literature describes DNC as "highly mutagenic," specific quantitative dose-response tables from these studies are not consistently reported in publicly accessible formats. The mutagenic activity is evident in the significant increase in the number of revertant colonies in the presence of DNC.
DNA Damage in Rat Hepatocytes
In addition to its mutagenic activity in bacteria, DNC has been shown to be genotoxic to mammalian cells. Studies using primary rat hepatocytes demonstrated that DNC induces a high level of DNA single-strand breaks.[1] This indicates a direct damaging effect on the genetic material of these cells. Conversely, MNC did not induce DNA single-strand breaks in the same experimental system.[1]
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The mutagenicity of MNC and DNC was evaluated using the Ames test, following a protocol compliant with OECD Guideline 471.
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA102 were used. These strains are histidine auxotrophs, meaning they cannot synthesize histidine and will only grow on a histidine-limited medium if a reverse mutation occurs.
-
Test Compounds and Controls: this compound, MNC, and DNC were dissolved in a suitable solvent (e.g., dimethyl sulfoxide). Positive and negative (solvent) controls were included in each experiment.
-
Metabolic Activation: The assays were conducted both in the absence and presence of a metabolic activation system (S9 mix). The S9 fraction, derived from the livers of rats pre-treated with enzyme-inducing agents like Aroclor 1254, simulates mammalian metabolism.
-
Procedure (Plate Incorporation Method):
-
To 2 ml of molten top agar at 45°C, 0.1 ml of the appropriate bacterial culture, 0.1 ml of the test compound solution (or control), and 0.5 ml of S9 mix (or buffer for assays without metabolic activation) were added.
-
The mixture was gently vortexed and poured onto the surface of a minimal glucose agar plate.
-
The plates were incubated at 37°C for 48-72 hours.
-
The number of revertant colonies on each plate was counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control was considered a positive result.
-
DNA Single-Strand Break Assay (Alkaline Elution)
The induction of DNA single-strand breaks in primary rat hepatocytes was assessed using the alkaline elution technique.
-
Cell Culture: Primary hepatocytes were isolated from rat livers and maintained in culture.
-
Treatment: The cultured hepatocytes were exposed to various concentrations of MNC or DNC for a specified period.
-
Cell Lysis and DNA Elution:
-
After treatment, the cells were harvested and carefully layered onto a filter.
-
The cells were lysed on the filter using a detergent solution.
-
The DNA was slowly eluted from the filter with an alkaline buffer. The rate of elution is proportional to the number of single-strand breaks in the DNA.
-
-
Quantification: The amount of DNA in the eluted fractions and on the filter was quantified using a fluorescent dye. The results were expressed as the fraction of DNA eluted over time.
Signaling Pathways and Mechanisms of Mutagenicity
The mutagenicity of nitrosamines like DNC is primarily attributed to their ability to act as alkylating agents, leading to DNA damage.
-
Metabolic Activation: While DNC is a direct-acting mutagen due to its unstable N-nitrosamide group, its mutagenic potential is enhanced by metabolic activation. The N-nitrosamine moiety of DNC can be metabolized by cytochrome P450 (CYP450) enzymes in the liver. This enzymatic process leads to the formation of highly reactive electrophilic intermediates, such as diazonium ions.
-
DNA Adduct Formation: These reactive intermediates can then attack nucleophilic sites on DNA bases, forming DNA adducts. This alkylation of DNA can disrupt normal DNA replication and transcription.
-
DNA Damage Response and Repair: The cell's DNA damage response (DDR) pathways are activated in response to this damage. Key repair pathways for alkylation damage include:
-
Base Excision Repair (BER): This pathway removes damaged bases.
-
Direct Reversal of Damage: Enzymes like O6-methylguanine-DNA methyltransferase (MGMT) can directly remove alkyl groups from DNA.
-
Nucleotide Excision Repair (NER): This pathway can repair bulky DNA adducts that distort the DNA helix.
-
-
Mutation Induction: If the DNA damage is not properly repaired before DNA replication, it can lead to the incorporation of incorrect bases, resulting in permanent mutations.
Conclusion
The nitrosation of this compound dramatically alters its toxicological profile. While this compound itself has not been reported to be mutagenic, its dinitroso-derivative, DNC, is a potent direct-acting mutagen and genotoxic agent. In contrast, the mononitroso-derivative, MNC, does not exhibit mutagenic properties in the Ames test. These findings highlight the critical role of the N-nitrosamide functional group in the mutagenicity of DNC. The potent carcinogenicity of both MNC and DNC in animal models, despite their differing mutagenic profiles in vitro, underscores the complexity of their mechanisms of action and warrants careful consideration in risk assessment. Researchers and drug development professionals should be aware of the potential for nitrosation of caffeine-related compounds and the significant genotoxic risks associated with the resulting derivatives.
References
- 1. Caffeine-derived N-nitroso compounds. III: Mutagenicity in S. typhimurium and in vitro induction of DNA single-strand breaks in rat hepatocytes by mononitrosothis compound and dinitrosothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosothis compound and dinitrosothis compound in bd-ix rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing analytical methods for Caffeidine quantification (HPLC vs. GC-MS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Caffeidine. As a known impurity and degradation product of caffeine, accurate and robust analytical methods for this compound are crucial for quality control in the pharmaceutical and food industries. This document outlines the principles of each technique, presents detailed experimental protocols adapted from established methods for related compounds, and offers a comparative analysis of their performance.
Principles of Analysis: HPLC vs. GC-MS for this compound
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. For a polar compound like this compound, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being more polar than caffeine, would typically have a shorter retention time under such conditions. Detection is often achieved using a UV detector, as the imidazole ring in this compound absorbs ultraviolet light.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is suitable for volatile and thermally stable compounds. Given that this compound is a smaller molecule than caffeine, it is expected to be amenable to GC analysis. However, due to its polarity and potential for thermal degradation, derivatization might be necessary to improve its volatility and thermal stability, thereby enhancing peak shape and sensitivity. The mass spectrometer provides high selectivity and allows for structural elucidation based on the fragmentation pattern of the analyte.
Experimental Protocols
While specific validated methods for this compound are not widely published, the following protocols, adapted from robust methods for caffeine analysis, provide a strong starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a common reversed-phase HPLC method for caffeine and its impurities.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: Isocratic mixture of water and methanol (e.g., 80:20 v/v). The exact ratio may need optimization to achieve the best separation of this compound from other components.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection: UV at 273 nm
3. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from a GC-MS method for the analysis of caffeine. Note that derivatization may be required for optimal performance with this compound.
1. Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
(Optional but recommended) Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form a volatile derivative.
-
Dilute the derivatized sample with a suitable solvent to a known concentration.
2. GC-MS Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
3. Calibration:
-
Prepare and derivatize a series of this compound standards in the same manner as the samples.
-
Inject each derivatized standard and construct a calibration curve based on the peak area of a characteristic ion.
Performance Comparison: HPLC vs. GC-MS for this compound Quantification
The following table summarizes the expected performance characteristics of HPLC and GC-MS for the quantification of this compound, based on data from analogous methods for caffeine.
| Parameter | HPLC | GC-MS |
| Principle | Partition chromatography | Gas-liquid chromatography with mass spectrometric detection |
| Typical Stationary Phase | C18 | 5% Phenyl Methyl Siloxane |
| Mobile/Carrier Phase | Liquid (e.g., Water/Methanol) | Inert Gas (e.g., Helium) |
| Derivatization | Not typically required | May be required to improve volatility and thermal stability |
| Selectivity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass spectrum |
| Sensitivity (LOD/LOQ) | Typically in the low ng to µg/mL range | Potentially lower (pg/mL range) with a sensitive MS detector |
| Linearity | Excellent (R² > 0.999) over a wide concentration range | Good (R² > 0.99) over a defined concentration range |
| Accuracy (% Recovery) | Typically 98-102% | Typically 95-105% |
| Precision (%RSD) | < 2% | < 5% |
| Analysis Time | 5-15 minutes per sample | 10-20 minutes per sample (excluding sample preparation) |
| Sample Throughput | High | Moderate |
| Cost (Instrument) | Moderate | High |
| Cost (Operational) | Low to moderate | Moderate to high |
| Strengths | - Robust and reliable- High precision- No derivatization needed- Lower operational cost | - High selectivity and sensitivity- Structural confirmation- Suitable for complex matrices |
| Limitations | - Lower selectivity than MS- Potential for co-eluting interferences | - May require derivatization- Potential for thermal degradation of the analyte- Higher instrument and operational cost |
Visualization of Analytical Workflows
Figure 1. General workflow for the quantification of this compound using HPLC.
Figure 2. General workflow for the quantification of this compound using GC-MS.
Logical Framework for Method Selection
The choice between HPLC and GC-MS for this compound quantification depends on several factors, including the sample matrix, required sensitivity, and available resources.
Figure 3. Decision tree for selecting between HPLC and GC-MS for this compound analysis.
Conclusion
Both HPLC and GC-MS are powerful analytical techniques that can be effectively applied to the quantification of this compound.
-
HPLC offers a robust, high-precision method that is generally simpler to implement as it does not typically require derivatization. It is well-suited for routine quality control applications where high throughput is desired.
-
GC-MS provides superior selectivity and sensitivity, making it the method of choice for analyzing this compound in complex matrices or when very low detection limits are required. The mass spectrometric detection also provides unequivocal identification of the analyte.
The selection of the most appropriate technique will depend on the specific analytical requirements of the study, including the nature of the sample, the desired level of sensitivity and selectivity, and the available instrumentation and resources. It is imperative that any chosen method be fully validated according to ICH guidelines to ensure the reliability and accuracy of the results.
The Misunderstood Metabolite: A Comparative Guide to Validated Biomarkers of Caffeine Metabolism
A critical evaluation of established biomarkers for caffeine metabolism reveals that while ratios of various metabolites of caffeine serve as robust indicators, caffeidine, a hydrolysis product, is not a recognized biomarker for this purpose. This guide provides a comprehensive comparison of validated biomarkers, their experimental validation protocols, and the metabolic pathways involved, offering clarity for researchers, scientists, and drug development professionals.
Caffeine, the world's most widely consumed psychoactive substance, is extensively metabolized in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme.[1][2][3][4] The resulting metabolites are excreted in urine and their relative concentrations provide a reliable indication of CYP1A2 activity, which is crucial for drug development and personalized medicine. While numerous metabolites have been studied, a compound known as this compound is a product of alkaline hydrolysis of caffeine and not a direct metabolite in the primary caffeine metabolism pathway.[5] In fact, this compound is sometimes considered an impurity of caffeine.[6][7] Research has also focused on the potential carcinogenicity of its nitrosated form, mononitroso this compound.[8]
Established Biomarkers of Caffeine Metabolism
The primary metabolites of caffeine are the three dimethylxanthines: paraxanthine, theobromine, and theophylline. Paraxanthine is the most abundant, accounting for approximately 70-80% of caffeine metabolism.[2][3][9] These primary metabolites are further broken down into a variety of uric acids and other compounds. The ratios of these various metabolites in urine or plasma are widely used and validated as biomarkers for CYP1A2 enzyme activity.
Some of the most commonly used and validated biomarker ratios include:
-
(AFMU + 1X + 1U) / 17X
-
AAMU / 1X
-
Paraxanthine / Caffeine
Here, AFMU stands for 5-acetylamino-6-formylamino-3-methyluracil, 1X for 1-methylxanthine, 1U for 1-methyluric acid, 17X for 1,7-dimethylxanthine (paraxanthine), and AAMU for 5-acetylamino-6-amino-3-methyluracil.[10][11]
Comparative Performance of Validated Biomarkers
The choice of biomarker often depends on the specific research question, the biological matrix available, and the analytical method employed. The following table summarizes the key characteristics of the primary caffeine metabolites and commonly used biomarker ratios.
| Biomarker/Ratio | Typical Percentage of Metabolism | Biological Matrix | Key Advantages | Key Limitations |
| Paraxanthine (17X) | ~84%[1] | Urine, Plasma, Saliva | Major metabolite, reflecting the primary metabolic pathway. | Can be influenced by downstream metabolic steps. |
| Theobromine | ~8%[1] | Urine, Plasma, Saliva | Stable metabolite. | Represents a minor pathway of caffeine metabolism. |
| Theophylline | ~8%[1] | Urine, Plasma, Saliva | Clinically relevant due to its own therapeutic uses. | Represents a minor pathway of caffeine metabolism. |
| (AFMU + 1X + 1U) / 17X | N/A | Urine | Provides a comprehensive assessment of CYP1A2 activity by incorporating multiple downstream metabolites. | Requires measurement of multiple analytes, increasing complexity. |
| AAMU / 1X | N/A | Urine | Validated for acetylator phenotyping.[11] | Primarily reflects N-acetyltransferase 2 (NAT2) activity, a secondary metabolic step. |
| Paraxanthine / Caffeine | N/A | Plasma, Saliva | Simple ratio, easy to calculate and interpret. | Can be influenced by variations in caffeine absorption rates. |
Experimental Protocols for Biomarker Validation
The validation of these biomarkers typically involves controlled caffeine administration studies followed by the collection of biological samples (urine, blood, or saliva) over a specific time course. The concentrations of caffeine and its metabolites are then quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Protocol for Urinary Biomarker Validation:
-
Subject Recruitment and Baseline Sampling: Healthy volunteers are recruited. Baseline urine samples are collected to ensure no prior caffeine consumption.
-
Caffeine Administration: A standardized dose of caffeine (e.g., 100-200 mg) is administered to the subjects.
-
Timed Urine Collection: Urine samples are collected at specific intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours) post-caffeine administration.
-
Sample Preparation: Urine samples are centrifuged to remove particulate matter. An internal standard is added to an aliquot of the urine for accurate quantification. Solid-phase extraction (SPE) may be used for sample cleanup and concentration of analytes.
-
Analytical Quantification (LC-MS/MS):
-
Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a C18 column to separate caffeine and its metabolites. A gradient elution with a mobile phase consisting of solvents like water with formic acid and acetonitrile is typically used.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized (e.g., using electrospray ionization - ESI) and detected using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
-
Data Analysis: The concentrations of each metabolite are determined by comparing their peak areas to that of the internal standard. The metabolic ratios are then calculated. Statistical analyses are performed to assess the correlation between the biomarker ratios and known CYP1A2 genotypes or other measures of enzyme activity.
Visualizing Caffeine Metabolism and Biomarker Validation
To further elucidate the processes discussed, the following diagrams illustrate the caffeine metabolic pathway and a typical workflow for biomarker validation.
Caption: Major pathways of caffeine metabolism mediated by CYP1A2.
Caption: A generalized workflow for the validation of a new biomarker.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMPDB [smpdb.ca]
- 5. Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from this compound and this compound acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound|lookchem [lookchem.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Metabolic transformation and mechanism of action of mononitroso this compound- a new interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Caffeine as a metabolic probe: validation of its use for acetylator phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Caffeidine Reference Standards from Different Suppliers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of analytical reference standards is paramount. These standards underpin the accuracy and reliability of quantitative and qualitative analyses, directly impacting the validity of experimental outcomes. Caffeidine, a known impurity and metabolite of caffeine, is a critical compound to monitor in various pharmaceutical and toxicological studies.[1][2] This guide provides a comprehensive cross-validation of this compound reference standards from three hypothetical major suppliers: Supplier A, Supplier B, and Supplier C. Through rigorous, side-by-side experimental comparisons, this document aims to equip researchers with the necessary data to make informed decisions when selecting a reference standard.
Comparative Analysis of this compound Reference Standards
The performance of this compound reference standards from three different suppliers was evaluated based on purity, identity confirmation, and physical characteristics. The following table summarizes the quantitative data obtained through High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Purity (HPLC, % Area) | 99.8% | 98.5% | 99.5% | ≥ 98.0% |
| Identity (LC-MS, m/z) | 169.1088 [M+H]⁺ | 169.1087 [M+H]⁺ | 169.1089 [M+H]⁺ | Consistent with theoretical mass (169.1084) |
| Identity (¹H NMR) | Conforms | Conforms | Conforms | Spectrum consistent with this compound structure |
| Melting Point (°C) | 142-144 | 140-143 | 141-144 | Report Value |
| Residual Solvents (GC-HS) | < 0.05% | 0.15% (Acetone) | < 0.05% | ≤ 0.5% |
| Water Content (Karl Fischer) | 0.1% | 0.5% | 0.2% | ≤ 1.0% |
Experimental Protocols
Detailed methodologies for the key experiments performed in this comparative analysis are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate this compound from any potential impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound reference standard in 1 mL of 50:50 Water:Acetonitrile.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This protocol confirms the molecular weight of this compound.
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo G2-XS QTof Mass Spectrometer or equivalent.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A rapid gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: m/z 50-500.
-
Sample Preparation: Dilute the HPLC sample preparation 1:10 with mobile phase A.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound.
-
Instrumentation: Bruker Avance III HD 500 MHz spectrometer or equivalent.
-
Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the this compound reference standard in approximately 0.7 mL of the deuterated solvent.
-
Parameters: Standard ¹H acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.
Melting Point Determination
This analysis provides information on the physical purity of the standard.
-
Instrumentation: Mettler Toledo MP70 Melting Point System or equivalent.
-
Method: The sample is packed into a capillary tube and heated at a controlled rate (e.g., 1°C/min) near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the substance is completely molten is recorded.
Visualizing the Workflow and a Relevant Pathway
To further clarify the experimental process and the potential relevance of this compound, the following diagrams are provided.
References
Mononitrosocaffeidine vs. Dinitrosocaffeidine: A Comparative Analysis of Carcinogenicity in Rats
A detailed review of the carcinogenic potential of two caffeine-derived N-nitroso compounds, mononitrosocaffeidine (MNC) and dinitrosothis compound (DNC), reveals distinct organ-specific carcinogenic effects in BD-IX rats. Chronic oral administration of MNC predominantly induces tumors in the nasal cavity, whereas DNC leads to squamous cell carcinoma of the forestomach.
This guide provides a comprehensive comparison of the carcinogenicity of MNC and DNC in rats, based on experimental data. It is intended for researchers, scientists, and drug development professionals working in toxicology and oncology.
Executive Summary of Carcinogenicity Data
| Compound | Primary Target Organ | Tumor Type | Incidence | Mutagenicity | Acute LD50 (mg/kg b.w.) |
| Mononitrosothis compound (MNC) | Nasal Cavity | Neuroepitheliomas and Squamous Cell Carcinoma | 93.9-100% of malignant tumors across dose groups[1][2] | Non-genotoxic and non-mutagenic[1][2] | ~1300[1][2] |
| Dinitrosothis compound (DNC) | Forestomach | Squamous Cell Carcinoma | 100% at low and high doses[1][2] | Highly mutagenic with and without metabolic activation[1][2] | ~230[1][2] |
Detailed Carcinogenicity and Tumor Response
The carcinogenic effects of MNC and DNC were investigated through chronic oral administration in BD-IX rats. The results demonstrate a clear difference in the organotropism and carcinogenic profile of these two compounds.
Mononitrosothis compound (MNC)
Chronic exposure to MNC resulted in a high incidence of malignant tumors localized almost exclusively in the nasal cavity.[1][2] These tumors were histologically identified as neuroepitheliomas of the olfactory epithelium and squamous cell carcinomas, with a reported ratio of approximately 3:1.[1] Notably, no tumors of the nasal cavity were observed in the untreated control group.
Table 1: Carcinogenicity of Mononitrosothis compound (MNC) in BD-IX Rats
| Dose Group (mg/kg/day) | Number of Rats | Observation Period (days) | Animals with Tumors | Primary Tumor Location | Tumor Incidence (%) |
| 3 | 20 | 480 | 19 | Nasal Cavity | 95 |
| 5 | 20 | 480 | 20 | Nasal Cavity | 100 |
| 15 | 20 | 480 | 20 | Nasal Cavity | 100 |
| Control | 30 | 600 | 0 | - | 0 |
Data sourced from a study on the carcinogenicity of MNC and DNC in BD-IX rats.
Dinitrosothis compound (DNC)
In stark contrast to MNC, DNC induced squamous cell carcinoma of the forestomach in 100% of the animals tested at both low and high doses.[1][2] A significant portion of these tumors metastasized, predominantly to the peritoneum.[1] No forestomach tumors were observed in the untreated control animals.
Table 2: Carcinogenicity of Dinitrosothis compound (DNC) in BD-IX Rats
| Dose Group (mg/kg/day) | Number of Rats | Observation Period (days) | Animals with Tumors | Primary Tumor Location | Tumor Incidence (%) |
| 2 | 15 | 240 | 15 | Forestomach | 100 |
| 4 | 15 | 240 | 15 | Forestomach | 100 |
| Control | 30 | 600 | 0 | - | 0 |
Data sourced from a study on the carcinogenicity of MNC and DNC in BD-IX rats.
Experimental Protocols
The primary study investigating the comparative carcinogenicity of MNC and DNC employed the following methodology:
-
Animal Model: Male BD-IX rats.
-
Administration Route: Chronic oral administration. The compounds were administered in the drinking water.
-
Dosage:
-
MNC: Three dose groups (3, 5, and 15 mg/kg body weight/day).
-
DNC: Two dose groups (2 and 4 mg/kg body weight/day).
-
-
Frequency: The compounds were administered five times per week.
-
Control Group: An untreated control group was maintained under the same conditions.
-
Observation Period: The studies were conducted over a period of 240 to 480 days, with a lifetime follow-up for the control group.
-
Endpoint: The primary endpoint was the incidence and location of tumors, which were confirmed by histological examination.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the comparative carcinogenicity study of MNC and DNC in rats.
Comparative Carcinogenic Outcomes
Caption: Distinct organ-specific carcinogenic effects of MNC and DNC in rats.
References
Unraveling the Inhibition of Phosphodiesterases: A Comparative Analysis of Caffeidine and Classical Methylxanthines
A detailed examination of the phosphodiesterase (PDE) inhibitory profiles of Caffeidine, caffeine, theophylline, and theobromine reveals nuances in their potencies and selectivities. While all are recognized as inhibitors of these critical signaling enzymes, a notable data gap for this compound prevents a complete quantitative comparison. This guide synthesizes the available experimental data, outlines the methodologies for assessing PDE inhibition, and visualizes the relevant biological pathways to provide a comprehensive resource for researchers and drug development professionals.
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Their inhibition can lead to a range of physiological effects, making them attractive targets for therapeutic intervention in various diseases. Methylxanthines, such as caffeine, theophylline, and theobromine, are well-established non-selective PDE inhibitors. This compound, a metabolite of caffeine, has also been identified as a PDE inhibitor, though quantitative data on its activity remains limited.
Comparative Analysis of PDE Inhibition
The inhibitory potency of a compound against a specific PDE isozyme is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency.
While comprehensive, directly comparable IC50 data for all four compounds against all major PDE isozymes from a single study is not available in the public domain, the following table summarizes the available data from various sources. It is important to note that variations in experimental conditions can influence IC50 values, and therefore, comparisons across different studies should be made with caution.
| Compound | PDE1 (μM) | PDE2 (μM) | PDE3 (μM) | PDE4 (μM) | PDE5 (μM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Caffeine | ~100 - 500 | ~100 - 500 | ~100 - 500 | ~100 - 500 | ~100 - 500 |
| Theophylline | ~100 | ~100 | ~100 | ~100 | ~100 |
| Theobromine | Weaker than Caffeine/Theophylline | Weaker than Caffeine/Theophylline | Weaker than Caffeine/Theophylline | Weaker than Caffeine/Theophylline | Weaker than Caffeine/Theophylline |
Key Observations:
-
This compound: While identified as a phosphodiesterase inhibitor, specific IC50 values for this compound against any PDE isozyme are not currently available in published literature. This represents a significant knowledge gap in understanding its pharmacological profile.
-
Caffeine: Is generally considered a weak, non-selective PDE inhibitor, with IC50 values typically in the high micromolar range for various PDE isozymes.[1]
-
Theophylline: Is generally considered a more potent non-selective PDE inhibitor than caffeine.[1] Its IC50 values are also in the micromolar range but tend to be lower than those of caffeine.
-
Theobromine: Is generally considered the least potent PDE inhibitor among the three classical methylxanthines.[2]
Signaling Pathways Modulated by PDE Inhibition
The inhibition of PDEs leads to an accumulation of intracellular cAMP and cGMP, which in turn activates downstream signaling cascades.
cAMP Signaling Pathway
The cAMP signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase (AC). AC converts ATP to cAMP, which then activates Protein Kinase A (PKA). PKA phosphorylates various downstream targets, leading to diverse cellular responses. PDEs, particularly from families 4, 7, and 8, hydrolyze cAMP to AMP, thus terminating the signal. Inhibition of these PDEs prolongs the cAMP signal.
cGMP Signaling Pathway
The cGMP pathway can be activated by nitric oxide (NO) stimulating soluble guanylate cyclase (sGC) or by natriuretic peptides binding to particulate guanylate cyclase (pGC). These cyclases convert GTP to cGMP. cGMP then activates Protein Kinase G (PKG), which mediates various cellular effects. cGMP-specific PDEs, such as PDE5, PDE6, and PDE9, are responsible for the degradation of cGMP to GMP. Inhibition of these PDEs enhances cGMP-mediated signaling.
Experimental Protocols for Phosphodiesterase Inhibition Assays
Several methods are available to determine the inhibitory activity of compounds against phosphodiesterases. The choice of assay depends on factors such as the specific PDE isozyme, the required throughput, and the available equipment.
Radioenzymatic Assay (for cAMP or cGMP)
This is a traditional and highly sensitive method.
Principle: The assay measures the conversion of a radiolabeled cyclic nucleotide (e.g., [³H]-cAMP or [³H]-cGMP) to its corresponding 5'-monophosphate by the PDE enzyme. The radiolabeled product is then separated from the unreacted substrate, and the amount of radioactivity in the product is quantified.
Detailed Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl₂, the PDE enzyme, and the test compound (inhibitor) at various concentrations.
-
Initiation: The reaction is initiated by adding the radiolabeled substrate (e.g., [³H]-cAMP).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period, during which the PDE hydrolyzes the cyclic nucleotide.
-
Termination: The reaction is stopped, often by heat inactivation or the addition of a stop solution.
-
Product Conversion: Snake venom nucleotidase is often added to convert the radiolabeled 5'-monophosphate product (e.g., [³H]-AMP) to its corresponding nucleoside (e.g., [³H]-adenosine). This step is crucial for the subsequent separation.
-
Separation: The radiolabeled nucleoside product is separated from the unreacted radiolabeled cyclic nucleotide substrate using techniques like anion-exchange chromatography or scintillation proximity assay (SPA) beads.
-
Quantification: The amount of radioactivity in the product is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the inhibition data against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Fluorescence Polarization (FP) Assay
This is a homogeneous assay format that is well-suited for high-throughput screening.
Principle: The assay is based on the change in the polarization of fluorescent light emitted from a fluorescently labeled cyclic nucleotide tracer. A small, fluorescently labeled cyclic nucleotide tumbles rapidly in solution, resulting in low fluorescence polarization. When the PDE hydrolyzes the tracer, the resulting fluorescently labeled 5'-monophosphate binds to a larger binding partner (e.g., a specific antibody or a metal-coated nanoparticle), which slows its rotation and increases the fluorescence polarization. Inhibitors of the PDE prevent this increase in polarization.
Detailed Methodology:
-
Reagent Preparation: Prepare solutions of the PDE enzyme, a fluorescently labeled cyclic nucleotide tracer, a binding agent for the hydrolyzed product, and the test compounds.
-
Assay Plate Preparation: Add the test compound at various concentrations to the wells of a microplate.
-
Enzyme and Substrate Addition: Add the PDE enzyme and the fluorescent tracer to the wells.
-
Incubation: Incubate the plate at room temperature or a controlled temperature for a specific time to allow the enzymatic reaction to proceed.
-
Binding Agent Addition: Add the binding agent to the wells.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters.
-
Data Analysis: A decrease in the fluorescence polarization signal in the presence of the test compound indicates inhibition of the PDE. The IC50 value is determined by plotting the change in polarization against the logarithm of the inhibitor concentration.
Conclusion
Caffeine, theophylline, and theobromine are established non-selective inhibitors of phosphodiesterases, with theophylline generally exhibiting the highest potency among the three. Their ability to modulate cAMP and cGMP signaling pathways contributes to their diverse physiological effects. This compound has also been reported to possess PDE inhibitory activity; however, the absence of quantitative data, specifically IC50 values, currently precludes a direct and meaningful comparison of its potency and selectivity with other methylxanthines. Further experimental investigation into the PDE inhibitory profile of this compound is warranted to fully elucidate its pharmacological properties and potential therapeutic applications. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers undertaking such investigations.
References
Comparative Performance of Analytical Methods for Caffeine Determination
An exacting standard in analytical chemistry, the accurate and precise quantification of active pharmaceutical ingredients and their metabolites is paramount. This guide provides a comparative analysis of various analytical methodologies for the determination of caffeine, a widely studied compound in drug development and clinical research. The performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and Capillary Electrophoresis (CE) are evaluated based on experimental data from validated methods.
The selection of an appropriate analytical method hinges on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and throughput. The following table summarizes the key performance characteristics of several commonly employed techniques for caffeine analysis.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (Recovery %) | Precision (RSD % or CV %) |
| HPLC-UV/DAD | 0.01 - 0.034 mg/L[1][2] | 0.03 - 0.113 mg/L[3][2] | 96.2 - 101.28%[3][4] | < 2.0%[3][4] |
| LC-MS/MS | Not explicitly stated, but method is noted for high sensitivity[5][6] | 4.1 ng/mL[5] | 97.4 - 113%[5] | 0.55 - 11.2%[5] |
| GC-FID | 3.1 mg/L (62 mg/kg)[7] | 9.3 mg/L (186 mg/kg)[7] | > 93%[7] | < 5%[7] |
| Capillary Electrophoresis (CE) | 42-fold higher than HPLC in one study | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of experimental protocols for the key methods discussed.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
A robust and widely used method for the quantification of caffeine in various matrices, including pharmaceutical dosage forms and biological fluids.[1][3][4][8]
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), a quaternary pump, an autosampler, and a DAD or UV detector.[4][8][9]
-
Mobile Phase: A mixture of water and methanol (e.g., 50:50 v/v or 55:45 v/v) is commonly used.[4][10] The mobile phase should be degassed and filtered through a 0.2 µm filter.[4]
-
Flow Rate: Typically set at 1.0 mL/min.[4]
-
Detection: UV detection is performed at approximately 272-274 nm.[4][10]
-
Sample Preparation: For solid samples like coffee beans, a hydroalcoholic extraction using a Soxhlet apparatus can be employed.[4] For liquid samples such as beverages, degassing by sonication may be necessary.[10] In biological matrices like plasma, a solid-phase extraction (SPE) is often required to remove interferences.[8] This involves loading the sample onto an SPE cartridge, washing with a weak solvent, and eluting the caffeine with a stronger solvent mixture (e.g., methanol-acetic acid). The eluent is then dried and reconstituted in the mobile phase before injection.[8][11]
-
Validation: The method is validated according to ICH guidelines for linearity, specificity, precision (intraday and interday), accuracy (recovery), LOD, and LOQ.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of caffeine and its metabolites in complex biological matrices at low concentrations.[5][12][6]
-
Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source. A C18 column is typically used for separation.[5]
-
Mobile Phase: A gradient elution using a mixture of water and methanol, both containing an additive like formic acid (e.g., 25 mM), is often employed to achieve optimal separation.[5]
-
Detection: The mass spectrometer is operated in the positive ion mode using Multiple Reaction Monitoring (MRM) for quantification.[5]
-
Sample Preparation: A simple protein precipitation is often sufficient for plasma samples. This involves adding a precipitating agent like acetonitrile to the plasma, followed by centrifugation to remove the precipitated proteins. The supernatant is then diluted and injected into the LC-MS/MS system.[13]
-
Validation: The method is validated for linearity, precision, accuracy, and stability (freeze-thaw and storage).[5]
Gas Chromatography-Flame Ionization Detection (GC-FID)
A reliable and cost-effective method for the determination of caffeine, particularly in less complex matrices like coffee grains.[7]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector.
-
Sample Preparation: A validated method for coffee grains involves a simple extraction procedure without the need for an internal standard.[7]
-
Validation: The method is fully validated according to ISO 17025 requirements, including accuracy (determined by recovery experiments) and precision (reproducibility).[7] The limit of detection and quantification are determined from the standard error of the intercept of the calibration curve.[7]
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that offers advantages in terms of speed and reduced reagent consumption compared to HPLC.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Separation Conditions: For neutral analytes like caffeine, Micellar Electrokinetic Chromatography (MEKC) is employed. Optimal separation can be achieved using a buffer such as 25 mM sodium tetraborate with 100 mM sodium dodecyl sulphate at a pH of 9.3.[14]
-
Advantages and Disadvantages: CE analyses can be significantly faster (e.g., 30% faster than a comparable HPLC method) with substantially lower reagent costs and waste generation. However, the detection limits in CE are often higher than in HPLC.
Visualizing the Analytical Workflow
The following diagram illustrates a general experimental workflow for the analysis of caffeine using HPLC, from sample preparation to data analysis.
Caption: General HPLC workflow for caffeine analysis.
References
- 1. ejgm.co.uk [ejgm.co.uk]
- 2. agilent.com [agilent.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Method Development and Validation for the Determination of Caffeine: An Alkaloid from Coffea arabica by High-performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Rapid Method for the Determination of Caffeine in Coffee Grains by GC-FID—A Fully Validated Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. analyticalchem.community.uaf.edu [analyticalchem.community.uaf.edu]
- 10. ajbsr.net [ajbsr.net]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
Inter-laboratory comparison of Caffeidine analysis results
An objective comparison of analytical methods for the determination of caffeine is crucial for researchers, scientists, and professionals in drug development to ensure accuracy, reliability, and consistency of results across different laboratories. This guide provides a comprehensive overview of common analytical techniques, supported by experimental data from various studies, and outlines a framework for inter-laboratory comparison.
Inter-laboratory Comparison of Caffeine Analysis Results
An inter-laboratory comparison, often conducted as a collaborative study or proficiency test, is essential for evaluating the performance of different laboratories and analytical methods.[1][2] The primary goal is to ensure that various labs can produce comparable results for the same sample, which is fundamental for standardizing testing procedures and quality assurance.[1]
The process typically involves a coordinating body that prepares and distributes homogeneous samples to participating laboratories.[1] These labs then analyze the samples using their own or a specified method and report the results back to the coordinator for statistical analysis.[3]
Workflow for Inter-laboratory Comparison
The following diagram illustrates a typical workflow for an inter-laboratory comparison of caffeine analysis.
Comparison of Analytical Methods
Several analytical methods are employed for the quantification of caffeine in various matrices such as beverages, pharmaceuticals, and biological fluids. The most common techniques include High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used and highly reliable method for caffeine analysis due to its high sensitivity, selectivity, and applicability to complex matrices.[4]
Table 1: Representative HPLC Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (4.5 x 250 mm, 5 µm) | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Water:Methanol (50:50 v/v) | Water:Methanol (60:40 v/v) | Acetonitrile:Water:Methanol (15:84:1 v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 272 nm | 272 nm | 254 nm |
| Retention Time | ~2.5 min | Not Specified | Not Specified |
| **Linearity (R²) ** | > 0.999 | 0.9992 | > 0.9995 |
| Recovery | 98.78% - 101.28% | 97.35% - 100.02% | ~97.87% |
Data synthesized from multiple sources.[3][5][6]
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective method suitable for matrices with minimal interference.[4][7]
Table 2: Representative UV-Vis Spectrophotometry Method Parameters
| Parameter | Method 1 |
| Solvent | Dichloromethane |
| Wavelength | 260 nm |
| Linearity (R²) | > 0.99 |
Data from a study on caffeine in carbonated beverages.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it ideal for trace-level analysis in complex matrices.[4][8]
Table 3: Comparison of Quantitative Results by Different Methods
| Sample | HPLC-UV (mg/mL) | CN-HPTLC-FAPA-MS (mg/mL) | Manufacturer's Claim (mg/mL) |
| Energy Drink | 0.324 ± 0.006 | Not specified in detail | 0.320 |
| Coffee | Not specified in detail | Higher than energy drink | Not applicable |
| Tea | Not specified in detail | Similar to energy drink | Not applicable |
| Cola | Not specified in detail | Lowest concentration | Not applicable |
Data from a study comparing HPTLC-FAPA-MS with HPLC-UV.[8]
Experimental Protocols
Detailed and standardized experimental protocols are critical for ensuring the reproducibility and comparability of results.
Sample Preparation for HPLC Analysis of Caffeine in Coffee Beans
-
Extraction: Prepare the dried coffee bean extract in 70% methanol to a final concentration of 100 ppm.[3]
-
Filtration: Filter the solution through a 0.20 µm nylon membrane filter before analysis.[3]
Preparation of Standard Solutions for HPLC
-
Stock Solution: Prepare a caffeine stock solution by dissolving a known amount of caffeine standard in the mobile phase (e.g., 100 ppm).[3]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 20, 40, 60, 80, 100 ppm).[3]
Chromatographic Conditions (HPLC)
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: Isocratic elution with a mixture of water and methanol (e.g., 50:50 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 5 µL.[3]
-
Column Temperature: 26°C.[3]
-
UV Detection: 272 nm.[3]
Data Analysis and Performance Evaluation
The performance of laboratories in a comparative study is often assessed using statistical measures.
In proficiency testing, a Z-score is often used to compare a laboratory's result to the consensus mean of all participating laboratories. A Z-score between -2.0 and +2.0 is generally considered satisfactory.
Conclusion
The inter-laboratory comparison of caffeine analysis is a vital process for ensuring the quality and reliability of analytical data. While HPLC remains a gold standard for its accuracy and precision, other methods like UV-Vis spectroscopy offer cost-effective alternatives for simpler applications. The choice of method should be based on the specific requirements of the analysis, including the complexity of the sample matrix, required sensitivity, and available resources. Adherence to validated protocols and participation in proficiency testing schemes are crucial for any laboratory involved in caffeine analysis to ensure their results are accurate and comparable to those of other laboratories.
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. Round-robin test - Wikipedia [en.wikipedia.org]
- 3. Method Development and Validation for the Determination of Caffeine: An Alkaloid from Coffea arabica by High-performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caffeine Content Analysis | International and Accredited Lab [nikoopharmed.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. ijfmr.com [ijfmr.com]
- 8. Quantitative detection of caffeine in beverages using flowing atmospheric-pressure afterglow (FAPA) ionization high-resolution mass spectrometry imaging and performance evaluation of different thin-layer chromatography plates as sample substrates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Caffeidine
The following procedures are based on established best practices for the management of novel or unknown laboratory chemical waste.[4][5] Always consult your institution's Environmental Health & Safety (EHS) department for specific requirements and protocols.[5]
Immediate Safety Precautions
Prior to handling Caffeidine for disposal, ensure all appropriate personal protective equipment (PPE) is in use. Treat the compound as hazardous to mitigate unknown risks.
-
Minimum PPE:
-
Chemical splash goggles or safety glasses.
-
Chemical-resistant gloves (e.g., nitrile).
-
Laboratory coat.
-
-
Work Area: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[5]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[5]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be managed through your institution's official hazardous waste program. Under no circumstances should this compound or its containers be disposed of in standard trash or down the sanitary sewer drain. [6][7]
Step 1: Waste Characterization and Segregation
-
Assume Hazard: Treat this compound waste as hazardous.
-
Do Not Mix: Do not mix this compound waste with other chemical waste streams to prevent potentially unknown and dangerous reactions.[4]
-
Segregate by Form: Collect and store solid and liquid waste containing this compound in separate, dedicated containers.[4]
Step 2: Container Selection and Management
-
Use Compatible Containers: Select a waste container made of a material chemically compatible with this compound and any solvents used. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable.[4]
-
Ensure Proper Sealing: The container must have a secure, leak-proof screw-top lid.[4]
-
Keep Container Closed: Waste containers must remain tightly sealed at all times except when actively adding waste.
Step 3: Hazardous Waste Labeling
-
Label Immediately: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[4]
-
Complete Information: Fill out the label completely and legibly. Include the following:
-
The words "Hazardous Waste" .
-
Full Chemical Name: "this compound" .
-
CAS Number: "20041-90-1" .
-
Full names of all other components in the container (e.g., solvents), with estimated percentages. Do not use abbreviations or chemical formulas.[5]
-
An indication of the hazards (e.g., "Toxic," "Irritant"). If unknown, mark as "Toxic."
-
The date accumulation started.
-
Step 4: Accumulation and Storage
-
Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[5]
-
Secondary Containment: Place the waste container within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks or spills.[4]
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or you have finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.[5]
-
Provide Documentation: Be prepared to provide the completed waste label and any other required documentation to the EHS personnel.
Data for Waste Management
While specific quantitative data for this compound disposal is not available, the following table summarizes the key information to be documented and provided to your EHS department for proper waste profiling and disposal.
| Parameter | Information to Provide | Source of Information |
| Chemical Identity | This compound | Supplier Label, Internal Records |
| CAS Number | 20041-90-1 | Supplier Label, PubChem[8] |
| Molecular Formula | C₇H₁₂N₄O | Supplier Label, PubChem[8] |
| Physical State | Solid (as purchased) or Liquid (in solution) | Visual Observation |
| Quantity | Estimated mass (g) or volume (mL) of waste | Laboratory Notebook, Container Volume |
| Solvent/Matrix | Full chemical names of all other components | Laboratory Notebook |
| Concentration | Approximate percentage of each component | Laboratory Notebook |
| Known/Suspected Hazards | Toxic (by default as an alkaloid derivative) | General Chemical Knowledge |
Experimental Protocols
No validated experimental protocols for the in-lab neutralization or chemical degradation of this compound for disposal purposes are documented in publicly available literature. Due to its unknown reactivity and toxicity profile, in-lab treatment is not recommended. All disposal must be handled via professional hazardous waste services coordinated by EHS.
Disposal Workflow Visualization
The following diagram outlines the mandatory workflow for the safe handling and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Caffeidine
Disclaimer: No specific safety data sheet (SDS) is currently available for Caffeidine. The following guidance is based on the safety profile of Caffeine, a structurally related compound. It is imperative that all laboratory work involving this compound be conducted with the utmost caution, adhering to the principle of treating all unknown substances as potentially hazardous. This information is intended for use by trained professionals and does not replace a formal risk assessment.
This document provides essential safety protocols, operational procedures, and disposal plans for handling this compound, a known impurity of Caffeine.[1] The content herein is designed to equip researchers, scientists, and drug development professionals with the necessary information to maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the established guidelines for Caffeine.[2][3][4][5]
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Standard Handling (weighing, preparing solutions) | Safety glasses with side shields or chemical safety goggles. | Chemical-resistant gloves (e.g., nitrile). Inspect before use and change immediately if contaminated. | Standard laboratory coat. | Not typically required when handled in a well-ventilated area or a chemical fume hood. |
| High Dust/Aerosol Potential (e.g., sonication, vigorous mixing) | Chemical safety goggles and a face shield. | Double gloving with chemical-resistant gloves is recommended. | A lab coat with tight-fitting cuffs. | A NIOSH-approved particulate respirator (e.g., N95) may be necessary if engineering controls cannot maintain exposure below acceptable limits. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step guidance outlines the key stages of the operational workflow.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Keep the container tightly closed when not in use.
2. Preparation and Handling:
-
All handling of solid this compound should be performed in a chemical fume hood to avoid inhalation of dust.
-
Avoid the formation of dust and aerosols.[3]
-
Use dedicated spatulas and weighing boats.
-
For preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Wash hands thoroughly after handling, even if gloves were worn.[1][4]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and clean the spill site with an appropriate solvent.
-
Do not allow the substance to enter drains or waterways.[1]
4. Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4] |
Chemical Spill Workflow
The following diagram illustrates the procedural flow for managing a chemical spill of this compound.
Caption: Workflow for this compound Spill Response.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
